Product packaging for Histidine Monohydrochloride(Cat. No.:CAS No. 645-35-2)

Histidine Monohydrochloride

Cat. No.: B147678
CAS No.: 645-35-2
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-JEDNCBNOSA-N
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Description

Evolution of Research Perspectives on L-Histidine Hydrochloride

The scientific journey of L-histidine hydrochloride has evolved significantly from its initial recognition as a fundamental building block of proteins. Early research predominantly focused on its essential role in protein synthesis and as a precursor to histamine (B1213489), a key mediator of immune responses. chinaaminoacid.comchinaaminoacid.com Over the decades, the scope of investigation has broadened considerably. Researchers began to explore its unique chemical properties, particularly the role of its imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH. chinaaminoacid.comsigmaaldrich.com This characteristic underpins its crucial function in enzyme catalysis and pH buffering within biological systems. chinaaminoacid.comnih.gov

More recently, research has ventured into novel and complex areas. The ability of L-histidine to chelate metal ions has drawn attention to its potential in mitigating metal-induced toxicity and its role in the structure of metalloenzymes. nih.govnih.gov Furthermore, the scientific community is now exploring the applications of L-histidine hydrochloride in materials science, specifically in the development of non-linear optical (NLO) materials, highlighting a significant shift from its traditional biological roles. researchgate.net

Significance of L-Histidine Hydrochloride in Advanced Biochemical and Biomedical Research

The significance of L-histidine hydrochloride in today's research landscape is multifaceted. In biochemical research, it is an indispensable component of cell culture media, supporting the growth and proliferation of various cell lines for experimental studies. ontosight.ai Its role in protein engineering and purification processes is also well-established. chinaaminoacid.com

In the biomedical field, L-histidine hydrochloride is investigated for its therapeutic potential in a range of conditions. It is a component in pharmaceutical formulations aimed at addressing metabolic disorders and inflammatory diseases. chinaaminoacid.commarknature.com Research has also pointed towards its potential in the context of obesity and metabolic syndrome, with studies indicating that supplementation may lead to reduced insulin (B600854) resistance and fat mass. verywellhealth.com Furthermore, its involvement in the histaminergic system and its antioxidant properties are areas of active investigation for their implications in neurological disorders and immune modulation. nih.govdrugbank.com The compound is also a critical ingredient in solutions used for organ preservation during surgical procedures. nih.govresearchgate.net

Conceptual Frameworks for Investigating L-Histidine Hydrochloride

The investigation of L-histidine hydrochloride is guided by several conceptual frameworks that have shaped the direction of research. Initially, its study was framed within the principles of nutritional biochemistry, establishing it as an essential amino acid that must be obtained through diet. chinaaminoacid.com

As research progressed, a new framework centered on its role in molecular and cellular biology emerged. This perspective focuses on the intricate mechanisms through which L-histidine and its derivatives, such as histamine and carnosine, influence cellular processes like signal transduction, gene expression, and apoptosis. sigmaaldrich.comnih.gov For instance, studies have used L-histidine to modulate apoptosis in human T-lymphoblastic leukemia cell lines. sigmaaldrich.com

A more recent conceptual framework considers L-histidine hydrochloride from a materials science and biophysics perspective. This approach investigates the physicochemical properties of its crystalline form, such as its non-linear optical efficiency and thermal stability, for applications in photonics and electronics. researchgate.netbohrium.com This framework also explores how its incorporation into other materials can enhance their properties. bohrium.com The study of its degradants, such as trans-urocanic acid, in pharmaceutical formulations represents another critical area of investigation within this framework, focusing on drug stability and purity. nih.gov

Interactive Data Tables

Biochemical Properties of L-Histidine Hydrochloride

PropertyValueSource
Molecular FormulaC6H9N3O2 • HCl • H2O sigmaaldrich.com
Molecular Weight209.6 g/mol sigmaaldrich.com
pKa (COOH)1.80 sigmaaldrich.com
pKa (NH2)9.33 sigmaaldrich.com
pKa (imidazole group)6.04 sigmaaldrich.com
Solubility in Water50 mg/ml sigmaaldrich.com

Overview of Research Findings on L-Histidine

Research AreaKey FindingsReferences
Metabolic Health Supplementation in women with obesity and metabolic syndrome was associated with lowered insulin resistance and fat mass. verywellhealth.com
Cell Biology Used to study the modulation of apoptosis in human T-lymphoblastic leukemia cell lines. sigmaaldrich.com
Microbiology Utilized as a single nitrogen source to study swarming behavior in Pseudomonas aeruginosa. sigmaaldrich.com
Biotechnology Exogenous histidine enhanced the biosynthesis of lovastatin (B1675250) by cultured Aspergillus terreus. sigmaaldrich.com
Pharmacology L-histidine has been used to diminish the net secretory response of the small intestine in cholera toxin-challenged mice. sigmaaldrich.com
Materials Science Single crystals of L-histidine hydrochloride monohydrate exhibit non-linear optical (NLO) properties, with higher efficiency than KDP crystals. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2.ClH<br>C6H10ClN3O2 B147678 Histidine Monohydrochloride CAS No. 645-35-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
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InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
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InChI Key

QZNNVYOVQUKYSC-JEDNCBNOSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl
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Molecular Formula

C6H10ClN3O2
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Related CAS

70605-39-9, 6027-02-7
Record name Poly(L-histidine hydrochloride)
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Record name L-Histidine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID3020700
Record name L-Histidine hydrochloride
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Molecular Weight

191.61 g/mol
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Physical Description

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Record name Histidine hydrochloride
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CAS No.

645-35-2, 1007-42-7, 6459-59-2
Record name (-)-Histidine monohydrochloride
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Record name L-Histidine hydrochloride (1:?)
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Record name Histidine monohydrochloride [NF]
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Record name L-Histidine, hydrochloride (1:1)
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Record name HISTIDINE MONOHYDROCHLORIDE
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Advanced Biochemical and Physiological Roles of L Histidine Hydrochloride

Molecular Mechanisms in Protein Biosynthesis and Folding

L-histidine is a proteinogenic amino acid, meaning it is incorporated into proteins during synthesis. himedialabs.com The hydrochloride salt, L-histidine hydrochloride, is a stable and soluble form often used in biochemical research and applications like cell culture media to ensure the availability of this essential amino acid. himedialabs.comrpicorp.com

Influence on Recombinant Protein Production and Conformation

In the realm of biotechnology, L-histidine plays a pivotal role in the production and purification of recombinant proteins. This is most notably achieved through the use of polyhistidine tags (His-tags), which are stretches of at least six histidine residues attached to the N- or C-terminus of a protein. wikipedia.orgnih.gov This tag allows for efficient purification of the recombinant protein from a crude cell lysate using immobilized metal affinity chromatography (IMAC). wikipedia.orgnih.gov

While His-tags are invaluable for purification, their presence can sometimes influence the protein's properties. nih.govacs.org The addition of a His-tag can affect the protein's thermal stability, with studies showing that its removal can lead to either an increase or decrease in the melting temperature (Tm), depending on the specific protein and the pH of the solution. nih.govacs.org For example, for the enzyme β-lactamase, removing the His-tag increased the Tm by an average of 3°C at pH 7.0–9.5 but decreased it by an average of 7°C at lower pH values (4.0–6.0). acs.org In other cases, the tag has little to no effect on stability. acs.org Furthermore, L-histidine hydrochloride itself is used as an excipient in pharmaceutical formulations to enhance the stability and solubility of protein-based therapeutics like monoclonal antibodies, preventing aggregation. pfanstiehl.compfanstiehl.com

Enzymatic Catalysis and Regulation

The chemical versatility of the histidine imidazole (B134444) side chain makes it a frequent key residue in the active sites of enzymes, where it can act as a nucleophile or a general acid/base catalyst. himedialabs.comhimedialabs.com Beyond its role within the enzyme structure, L-histidine itself serves as a substrate in important metabolic pathways. chinaaminoacid.comwikipedia.org

L-Histidine Hydrochloride as a Substrate in Enzymatic Pathways

L-histidine is the initial substrate in a catabolic pathway that ultimately converts it into glutamate (B1630785). wikipedia.org The first and rate-limiting step of this pathway is catalyzed by the enzyme Histidine Ammonia-Lyase (HAL). ebi.ac.ukontosight.aimdpi.com

Histidine ammonia-lyase (HAL), also known as histidase, is a cytosolic enzyme that catalyzes the non-oxidative deamination of L-histidine. mdpi.comwikipedia.org The enzyme's activity is dependent on factors such as pH and temperature, with optimal activity for many bacterial HALs observed at a basic pH (around 8.5-9.0) and elevated temperatures. mdpi.combiorxiv.org Kinetic studies have been performed on HAL from various organisms to determine key parameters like the Michaelis-Menten constant (Km) and the catalytic constant (kcat), which describe the enzyme's affinity for its substrate and its turnover rate, respectively. For instance, a novel HAL from the thermophile Geobacillus kaustophilus (GkHAL) demonstrated high thermal stability and activity at 85°C. nih.gov

Table 1: Kinetic Parameters of Histidine Ammonia-Lyase (HAL) from Various Organisms with L-Histidine as Substrate

Enzyme Source Temperature (°C) pH Km (mM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹)
Geobacillus kaustophilus (Wild-Type) 65 8.5 1.87 4.75 2.54
Thermoplasma acidophilum 23 7.4 0.05 0.02 0.4
Thermoplasma acidophilum 37 7.4 0.06 0.06 1.0
Thermoplasma acidophilum 60 7.4 0.08 0.23 2.9
Pseudomonas putida 30 9.0 2.0 - -
Microencapsulated Rat Liver 37 9.0 20 - -

Data sourced from multiple research findings. mdpi.comnih.govrsc.orgnih.gov

The reaction catalyzed by Histidine Ammonia-Lyase involves the elimination of an ammonia (B1221849) molecule from L-histidine, resulting in the formation of trans-urocanic acid. ebi.ac.ukwikipedia.orgwikipedia.org This conversion is the first step in the degradation pathway of histidine. ontosight.aigoogle.com The process is a non-oxidative deamination and is facilitated by a unique electrophilic cofactor within the enzyme called 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an internal sequence of amino acids (alanine-serine-glycine). ebi.ac.ukwikipedia.orgutah.edu The production of urocanic acid from L-histidine has been optimized using microbial sources like Achromobacter liquidum and Micrococcus luteus, which have high HAL activity, for potential applications in the pharmaceutical and cosmetics industries. nih.govbohrium.comasm.orgnih.gov

L-Carnosine Synthase Activity and Substrate Specificity

L-carnosine synthase (EC 6.3.2.11) is the enzyme responsible for the synthesis of carnosine (β-alanyl-L-histidine) and its analogue homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), both of which are abundant dipeptides in the skeletal muscle and brain of most vertebrates. The synthesis is an ATP-dependent process. Contrary to earlier belief, the reaction catalyzed by carnosine synthase results in the formation of ADP and inorganic phosphate (B84403), not AMP and inorganic pyrophosphate, placing it in the "ATP-grasp family" of ligases.

The substrate specificity of L-carnosine synthase has been a subject of detailed investigation. For the α-amino acid component, L-histidine is consistently identified as the preferred substrate for the enzyme across different species, including chicken, mouse, and human. Studies comparing the catalytic efficiency (kcat/Km) have shown that β-alanine is a significantly better substrate than γ-aminobutyrate for the synthesis of these dipeptides. For instance, the catalytic efficiency with β-alanine is about 14, 17, and 25 times higher than with γ-aminobutyrate for the chicken, mouse, and human enzymes, respectively. This indicates a strong preference for carnosine synthesis over homocarnosine.

Beyond L-histidine, the enzyme can utilize other α-amino acids, albeit with lower efficiency. For the chicken enzyme, N-π-methyl-L-histidine is the second-best substrate. In the case of the mouse carnosine synthase, L-ornithine is the second most effective substrate. L-lysine also serves as a substrate for all three enzymes (chicken, mouse, and human), with a catalytic efficiency that is approximately 5–9% of that observed with L-histidine.

Recent research has also explored alternative substrates for L-carnosine synthesis. One study identified a novel aminopeptidase (B13392206) from a deep-sea sediment metagenome that exhibits L-carnosine synthetic activity. This enzyme interestingly showed higher activity with β-alanine methyl ester (β-AlaOMe) and β-alanine ethyl ester (β-AlaOEt) as substrates compared to β-alanine-amide, with β-AlaOMe being the most effective. This particular enzyme does not require ATP for the reaction.

Interactive Data Table: Substrate Specificity of L-Carnosine Synthase

Substrate (α-amino acid)Relative Catalytic Efficiency (%)Species
L-Histidine100Chicken, Mouse, Human
N-π-methyl-L-histidine-Chicken (second best)
L-Ornithine-Mouse (second best)
L-Lysine5-9Chicken, Mouse, Human

This table summarizes the relative preference of L-carnosine synthase for different α-amino acid substrates based on available research data.

Modulation of Enzyme Stability and Activity

L-histidine and its hydrochloride salt can significantly influence the stability and activity of various enzymes. The imidazole side chain of histidine plays a crucial role in these interactions.

Research has demonstrated that L-histidine can enhance the stability of certain enzymes. For example, in studies with lactate (B86563) dehydrogenase (LDH), histidine-based buffers were found to provide superior stabilization during freeze-drying compared to conventional phosphate and citrate (B86180) buffers. The stabilizing effect of histidine is pH-dependent. Histidine has also been reported to stabilize other proteins like plasminogen activator and human growth hormone. The stabilizing effect is attributed to several factors, including its buffering capacity and its ability to interact with the protein surface.

Conversely, L-histidine can also modulate enzyme activity through various mechanisms. In a study on pyruvate (B1213749) kinase (PK), the addition of L-histidine at a low NaCl concentration led to the dephosphorylation of the enzyme, which in turn increased its activity. This suggests a role for L-histidine in regulating metabolic pathways like glycolysis.

The imidazole group of histidine is a key player in the catalytic mechanism of many enzymes. Its pKa is close to neutral pH, allowing it to act as both a proton donor and acceptor, a critical function in general acid-base catalysis. In the active site of acyltransferases, a conserved histidine residue is believed to stabilize the malonyl-enzyme intermediate through a water-mediated hydrogen bond, thereby reducing the rate of hydrolysis and favoring the transacylation reaction.

Involvement in Metalloenzyme Active Site Functionality

The imidazole side chain of L-histidine is a common and vital ligand in the active sites of metalloenzymes, where it directly participates in binding metal ions and contributes to the catalytic mechanism.

A well-known example is its role in hemoglobin and myoglobin, where a histidine residue serves as the axial ligand to the iron atom in the heme group. This interaction is crucial for the reversible binding of oxygen. In carbonic anhydrases, a histidine-mediated proton shuttle facilitates the rapid removal of protons from a zinc-bound water molecule, which is essential for the enzyme's high catalytic rate.

In de novo designed metalloenzymes, multiple histidine residues are often engineered to create a metal-binding site. For instance, a homotrimer of α-helices containing a His3-Cu(I) site has been shown to bind carbon monoxide (CO), which acts as a vibrational probe to study the dynamics of the active site. The orientation and electrostatic properties of the histidine side chains are critical in modulating the structure and function of the metal center. The significant dipole moment of the histidine side chains can transduce the electrostatic environment of the protein to the local coordination geometry of the metal ion.

The "histidine brace" is a specific structural motif where an N-terminal histidine chelates a copper ion through both its N-terminal amine and the δ-nitrogen of the imidazole ring. This motif is found in the active site of lytic polysaccharide monooxygenases (LPMOs), enzymes that are critical for the breakdown of recalcitrant polysaccharides like cellulose.

Furthermore, in α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a conserved histidine residue is proposed to play a dual role in metal selectivity and catalysis by activating a metal-bound water molecule for nucleophilic attack.

Neurotransmission and Histaminergic System Modulation

L-Histidine Hydrochloride as a Precursor for Histamine (B1213489) Synthesis

L-histidine is the direct and sole precursor for the synthesis of histamine, a crucial biogenic amine involved in a wide array of physiological processes. The conversion of L-histidine to histamine is a one-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC; EC 4.1.1.22). This process removes the carboxyl group from L-histidine.

The availability of L-histidine can directly influence the rate of histamine synthesis in the body. Studies in experimental animals have shown that tissue histamine levels increase with an increase in dietary L-histidine intake. In the brain, L-histidine crosses the blood-brain barrier and is then converted to histamine within the tuberomammillary nucleus (TMN) of the hypothalamus. The HDC enzyme is not typically saturated under normal physiological conditions, meaning that fluctuations in brain L-histidine levels can lead to corresponding changes in brain histamine concentrations.

Impact on Neurotransmitter Regulation

The histaminergic system, fueled by the conversion of L-histidine to histamine, plays a significant modulatory role in the central nervous system, interacting with other major neurotransmitter systems. Histamine itself acts as a neurotransmitter, influencing processes such as sleep-wake cycles, arousal, appetite, and motivation.

There is evidence suggesting an interplay between the histaminergic and dopaminergic systems. One study in goldfish demonstrated that administration of L-histidine led to lower levels of homovanillic acid (HVA), a major metabolite of dopamine, suggesting an inhibitory effect of L-histidine on dopaminergic activity.

The histaminergic system also interacts with the serotonergic system. Research has indicated that the behavioral and neurochemical effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) may be dependent on brain histamine.

Furthermore, L-histidine administration has been shown to suppress food intake, an effect that is reversed by inhibiting histidine decarboxylase. This suggests that the anorectic effect of L-histidine is mediated through its conversion to histamine in the hypothalamus, which then acts on histamine H1 receptors. Conversely, insufficient intake of L-histidine has been associated with reduced brain histamine content and anxiety-like behaviors in mice.

Pharmacological Implications for Histamine Metabolism

The role of L-histidine as the precursor to histamine has significant pharmacological implications. Modulating L-histidine levels or the activity of histidine decarboxylase can alter histamine concentrations, which may have therapeutic potential.

For instance, increasing L-histidine intake has been shown to enhance cognitive performance, including improving mood and mental task performance. This is potentially mediated through the increased synthesis of histamine in the brain.

Conversely, inhibiting histamine synthesis can have notable effects. α-Fluoromethylhistidine (α-FMH) is an irreversible and highly selective inhibitor of histidine decarboxylase. While this "suicide" inhibitor can block histamine synthesis, it may not have an immediate impact on histamine stores.

The metabolism of histamine itself is also a target for pharmacological intervention. Once released, histamine is primarily metabolized through methylation by histamine-N-methyltransferase (HMT) or oxidation by diamine oxidase (DAO). The metabolites, such as tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA), are unique products of histamine metabolism and can serve as biomarkers for systemic histamine release.

Given that supplemental histidine can increase histamine production, there is a theoretical consideration that it could exacerbate conditions related to high histamine levels, such as peptic ulcers (by increasing gastric acid secretion) or allergic symptoms. Therefore, the pharmacological use of L-histidine requires careful consideration of its effects on histamine metabolism.

Cellular Homeostasis and Protective Mechanisms

L-histidine is instrumental in a variety of cellular processes that collectively maintain a stable internal environment and shield cells from damage. These roles are largely attributable to the chemical characteristics of its imidazole side chain.

Proton Buffering Capacity at Physiological pH

The imidazole side chain of histidine possesses a pKa value that is notably close to the physiological pH of most body tissues. nih.govmsu.ru The pKa of the imidazole group of free L-histidine is approximately 6.0 to 6.2. wikipedia.orgnih.govatamanchemicals.com This proximity to neutrality allows it to act as an effective physiological buffer, accepting or donating protons in response to small fluctuations in pH. nih.govmsu.ru

At a pH below its pKa, the imidazole ring is predominantly protonated, carrying a positive charge. Conversely, above a pH of 6, it primarily exists in a neutral, deprotonated form. wikipedia.orgatamanchemicals.com This ability to exist in both protonated and deprotonated states around physiological pH makes histidine and histidine-containing compounds significant contributors to the intracellular, non-bicarbonate buffering capacity, particularly in muscle tissue. nih.govmsu.ru This buffering action is critical during periods of intense metabolic activity, such as anaerobic exercise, where the production of acidic byproducts like lactic acid can lead to a drop in intracellular pH. By absorbing excess protons, histidine helps to stabilize the pH, thereby preventing the inactivation of key glycolytic enzymes and maintaining cellular function. msu.ruahajournals.org

Compound pKa of Imidazole Group Significance
Free L-Histidine~6.0 - 6.2 wikipedia.orgnih.govatamanchemicals.comEffective proton buffer at physiological pH. nih.govmsu.ru
L-Histidine (in proteins)~6.5 nih.govContributes to the buffering capacity of proteins. nih.gov
Carnosine (β-alanyl-L-histidine)~7.0 nih.govPowerful intracellular buffer in muscle. nih.gov
Anserine (B1665513)~7.1 nih.govContributes to muscle buffering capacity. nih.gov

Metal Ion Chelation in Biological Systems

The imidazole ring of histidine, along with its amino and carboxyl groups, makes it an excellent chelating agent for various divalent metal ions. nih.govmdpi.commdpi.comdrugbank.com This ability to bind metal ions is crucial for both their proper physiological function and for mitigating their potential toxicity.

L-histidine plays a significant role in the metabolism and transport of essential trace minerals, including copper (Cu), iron (Fe), and zinc (Zn). drugbank.comlambertshealthcare.co.uk It forms stable complexes with these metal ions, influencing their absorption, transport, and availability within the body. nih.govmdpi.commdpi.com

Copper (Cu): L-histidine is one of the most potent copper-chelating amino acids. mdpi.comresearchgate.net The copper(II)-bis(L-histidinato) complex is a well-studied physiological species found in human blood that is believed to play a role in copper transport and delivery to cells. researchgate.netmicrobialcell.com This chelation enhances the stability of copper complexes and is therapeutically relevant in conditions of altered copper metabolism. mdpi.com

Iron (Fe): Histidine's ability to chelate iron is important in the context of preventing iron-induced oxidative damage. mdpi.comdrugbank.com By binding to iron ions, histidine can modulate their reactivity.

Zinc (Zn): L-histidine readily forms complexes with zinc ions. nih.govnii.ac.jpresearchgate.net This interaction is important for zinc absorption and has been shown to protect against zinc toxicity by chelating excess zinc. nih.govbiologists.com The binding of histidine to zinc is pH-dependent, being more effective at basic pH. researchgate.net

Metal Ion Interaction with L-Histidine Biological Relevance
Copper (Cu)Forms stable copper(II)-bis(L-histidinato) complexes. mdpi.comresearchgate.netInvolved in copper transport and bioavailability. researchgate.netmicrobialcell.com
Iron (Fe)Chelates iron ions. mdpi.comdrugbank.comMitigates iron-induced oxidative stress. mdpi.comdrugbank.com
Zinc (Zn)Forms complexes with zinc, particularly at basic pH. nih.govresearchgate.netAids in zinc absorption and protects against zinc toxicity. nih.govbiologists.com

One of the most significant protective roles of L-histidine's metal-chelating ability is the inhibition of the Fenton reaction. The Fenton reaction involves the interaction of metal ions like iron (Fe²⁺) and copper (Cu⁺) with hydrogen peroxide (H₂O₂), leading to the generation of highly reactive and damaging hydroxyl radicals (•OH). mdpi.comdrugbank.com By chelating these transition metals, L-histidine can prevent their participation in this reaction, thereby reducing the production of these potent reactive oxygen species (ROS) and protecting tissues from oxidative damage. drugbank.compfanstiehl.com

Immunomodulatory Effects and T-Cell Activity

L-histidine and its metabolite, histamine, have been shown to possess immunomodulatory properties. drugbank.comebsco.com1mg.com Histamine, produced from the decarboxylation of L-histidine, can activate suppressor T-cells, which possess H2 receptors. drugbank.com1mg.com This activation could be beneficial in certain inflammatory conditions. 1mg.com

Specific Physiological Functions and Metabolic Interplay

L-Histidine hydrochloride, a salt form of the essential amino acid L-histidine, plays a multifaceted role in human biochemistry and physiology. Its unique imidazole side chain confers upon it distinct properties that are central to various metabolic processes and physiological functions, extending from the formation of red blood cells to intricate interactions with vital proteins and metabolic pathways.

Contribution to Erythropoiesis

L-Histidine is a crucial component in the process of erythropoiesis, the formation of red blood cells. Its necessity is particularly pronounced in certain pathological conditions, such as chronic kidney disease (CKD), where anemia is a common complication. kcl.ac.uknih.gov Research has consistently shown that diets deficient in histidine can lead to or exacerbate anemia in both healthy individuals and those with chronic uremia. kcl.ac.ukjci.org The essentiality of histidine in this process is fundamentally linked to its role in the synthesis of globin, the protein component of hemoglobin. kcl.ac.uknih.gov Hemoglobin, the primary oxygen-carrying molecule in red blood cells, relies on histidine residues for its structure and function. dangschat-toh.comsanmartcorp.com

Furthermore, L-histidine has been implicated in enhancing the absorption of iron, a critical element for hemoglobin synthesis. kcl.ac.uknih.gov In patients with folate deficiency, increased urinary excretion of histidine can lead to its depletion, resulting in impaired hemoglobin regeneration. researchgate.net Supplementation with histidine in such cases can help replenish tissue levels and support the production of red blood cells. researchgate.net The positive impact of histidine on markers of anemia, such as hemoglobin levels, has been observed in clinical settings, particularly in patients with uremia. nih.gov

Impact of L-Histidine on Erythropoiesis Key Findings Supporting Evidence
Globin Synthesis Essential for the production of the globin protein chains of hemoglobin. kcl.ac.uknih.gov
Iron Absorption Implicated in the enhancement of dietary iron absorption. kcl.ac.uknih.gov
Anemia in CKD Histidine deficiency accentuates anemia in patients with chronic kidney disease. kcl.ac.uknih.gov
Folate Deficiency Anemia Histidine depletion due to increased urinary loss contributes to anemia. researchgate.net
Hemoglobin Regeneration Replenishing histidine levels supports hemoglobin synthesis. researchgate.net

Interactions with Hemoglobin and Muscle/Plasma Proteins

The imidazole side chain of histidine is instrumental in its interactions with a variety of proteins, most notably hemoglobin. Within the hemoglobin molecule, specific histidine residues, such as those in the E and F helices, play a direct role in the binding of dioxygen (O₂) and carbon monoxide (CO). wikipedia.org This interaction is critical for the proper transport of oxygen in the blood. The distal histidine, in particular, stabilizes the bound oxygen through hydrogen bonding and acts as a gate for the entry and exit of ligands in both subunits of adult human hemoglobin. nih.gov This gating function helps to modulate the affinity of hemoglobin for oxygen. wikipedia.orgnih.gov

Beyond hemoglobin, histidine is a key component of myoglobin, the oxygen-binding protein found in muscle tissue. wikipedia.org Histidine residues are also integral to the structure and function of contractile proteins in muscle, namely actin and myosin. rupahealth.com The post-translational modification of histidine residues within these proteins to form methylated derivatives is a key aspect of muscle protein metabolism. wikipedia.org

Protein Interaction Role of L-Histidine Significance
Hemoglobin Binds to the heme iron and influences O₂ and CO binding. wikipedia.orgchinaaminoacid.comEssential for oxygen transport and regulation of ligand affinity. nih.gov
Myoglobin A key amino acid in the structure of this muscle oxygen-binding protein. wikipedia.orgFacilitates oxygen storage in muscle tissue.
Actin and Myosin Histidine residues are methylated as part of muscle protein turnover. wikipedia.orgServes as a basis for biomarkers of muscle metabolism.
Histidine-Rich Glycoprotein (Plasma) Forms zinc-binding sites that regulate protein function. nih.govnih.govModulates immune responses and coagulation. nih.govfrontiersin.org

Metabolism and Derivatives (e.g., 3-methylhistidine, 1-methylhistidine, ergothioneine)

L-histidine serves as a precursor for several important metabolic derivatives, each with distinct physiological roles.

3-Methylhistidine (3-MH): This modified amino acid is formed through the post-translational methylation of histidine residues within actin and, to a lesser extent, myosin in skeletal muscle. wikipedia.orgrupahealth.com When these muscle proteins are broken down, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis. wikipedia.orgnih.gov This makes the urinary concentration of 3-MH a valuable biomarker for quantifying the rate of muscle protein catabolism. wikipedia.orgrupahealth.com It is important to note that dietary intake of meat, particularly chicken and soy products, can also contribute to urinary 3-MH levels. wikipedia.orgrupahealth.com

1-Methylhistidine (1-MH): Similar to 3-MH, 1-MH is a methylated derivative of histidine. rupahealth.com It is primarily formed from the breakdown of anserine, a dipeptide found in high concentrations in the skeletal muscle of many animals. rupahealth.com Consequently, urinary 1-MH levels are largely reflective of dietary meat intake rather than endogenous muscle protein breakdown. rupahealth.com The formation of 1-methylhistidine involves the methylation of L-histidine, with S-adenosylmethionine serving as the methyl group donor. nih.gov

Ergothioneine (B1671048): This unique sulfur-containing amino acid derivative is synthesized from L-histidine in certain fungi and bacteria. ontosight.airesearchgate.netnih.gov The biosynthetic pathway involves the methylation of histidine to form hercynine, which is then converted to ergothioneine through a series of enzymatic reactions. ontosight.airesearchgate.net Ergothioneine is a potent antioxidant and is obtained by humans through their diet. nih.gov

Histidine Derivative Formation Primary Physiological Relevance
3-Methylhistidine Post-translational methylation of histidine in actin and myosin. wikipedia.orgrupahealth.comBiomarker for skeletal muscle protein breakdown. wikipedia.org
1-Methylhistidine Primarily from the dietary intake and breakdown of anserine. rupahealth.comBiomarker for dietary meat consumption. rupahealth.com
Ergothioneine Biosynthesized from L-histidine by certain microorganisms. ontosight.airesearchgate.netA potent dietary antioxidant. nih.gov

Impact on Branched-Chain Amino Acid Metabolism in Hepatic Function

The metabolism of L-histidine is interconnected with that of other amino acids, particularly the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—especially in the context of liver function. In individuals with advanced liver disease, such as cirrhosis, plasma concentrations of BCAAs are often decreased, while levels of aromatic amino acids are elevated. amegroups.orgoup.com

Research suggests that supplementation with L-histidine may not be appropriate for individuals with liver disease. nih.gov Excessive intake of histidine has been shown to lead to a decrease in the plasma concentrations of BCAAs. nih.gov This effect is a point of concern as BCAA supplementation itself is often used in the management of liver disease to improve nutritional status and hepatic function. amegroups.orgoup.com The alteration in the BCAA-to-aromatic amino acid ratio is a key feature of the metabolic disturbances seen in hepatic encephalopathy, a serious complication of liver failure. oup.com Therefore, the interplay between histidine and BCAA metabolism highlights the importance of a balanced amino acid profile, particularly in the context of compromised hepatic function.

Advanced Methodologies for Investigating L Histidine Hydrochloride

Analytical Chemistry Techniques for Quantification and Characterization

A range of analytical chemistry techniques provides the necessary sensitivity and selectivity for the comprehensive analysis of L-histidine hydrochloride. These methods are broadly categorized into chromatographic separations, each offering unique advantages for specific analytical challenges.

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For L-histidine hydrochloride, several chromatographic techniques are routinely utilized.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely adopted method for the analysis of L-histidine hydrochloride. nih.govnih.gov This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). The separated components are then detected by their absorbance of UV light at a specific wavelength. sielc.com

Reversed-Phase HPLC for Feed Additives and Pharmaceutical Formulations

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for the analysis of L-histidine hydrochloride in both feed additives and pharmaceutical formulations. nih.goveuropa.eu In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. For L-histidine hydrochloride analysis, a C18 column is frequently employed. nih.goveuropa.eu

An in-house validated RP-HPLC-UV method for quantifying L-histidine monohydrochloride monohydrate in feed additives involves diluting the sample in distilled water and injecting it into an HPLC system equipped with a C18 column. europa.eu The separation is achieved using a potassium phosphate (B84403) buffer as the mobile phase, and detection is carried out with a photodiode array (PDA) detector at 210 nm. europa.eu This method has demonstrated good performance characteristics, with relative standard deviations for repeatability (RSDr) and intermediate precision (RSDip) ranging from 0.1% to 2.1%, and a recovery rate between 98% and 102%. nih.goveuropa.eu Another RP-HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.comsielc.com

In pharmaceutical formulations, a validated HPLC-UV method has been developed for the simultaneous determination of ten essential amino acids, including L-histidine. nih.gov This method utilizes a C18 column and a gradient elution with a mobile phase consisting of a phosphate buffer (pH 7.4) and acetonitrile, with detection at 225 nm. nih.gov The method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy for L-histidine in the concentration range of 20–150 μg/mL. nih.govacs.org

Table 1: Exemplary RP-HPLC Methods for L-Histidine Hydrochloride Analysis

Application Stationary Phase Mobile Phase Detection Reference
Feed Additives C18 Column Potassium phosphate buffer PDA at 210 nm europa.eu
General Analysis Newcrom R1 Column Acetonitrile, Water, Phosphoric Acid UV sielc.comsielc.com
Pharmaceutical Formulations CLC-C18 Column Phosphate buffer (pH 7.4) and Acetonitrile (gradient) UV at 225 nm nih.gov
Drug Substance and Product HILIC Column 50 mM Potassium dihydrogen phosphate and Acetonitrile (70:30) UV jocpr.com
Applications in Pharmacokinetics and Impurity Isolation

The versatility of HPLC extends to its application in pharmacokinetic studies and the isolation of impurities. Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of a compound in the body, requiring sensitive analytical methods to measure its concentration in biological matrices over time. HPLC methods developed for L-histidine hydrochloride are often suitable for such studies. sielc.comsielc.com

Furthermore, HPLC is instrumental in identifying and quantifying impurities in L-histidine hydrochloride. These impurities can arise from the manufacturing process or degradation. A sensitive HPLC method for determining impurities in L-methionine, another amino acid, has been developed using a mixed-mode column, demonstrating the potential for similar applications with L-histidine. researchgate.net This method allows for the separation of impurities by both reversed-phase and cation exchange mechanisms. researchgate.net The detection and quantification of impurities are crucial for ensuring the safety and efficacy of the final product. For instance, in the synthesis of histamine (B1213489) dihydrochloride (B599025) from L-histidine, HPLC is used to monitor the purity and identify any remaining L-histidine HCl monohydrate or other chromatographic impurities. epo.org

Ion Exchange Chromatography (IEC) with Photometric Detection

Ion Exchange Chromatography (IEC) is another valuable technique for the analysis of L-histidine, particularly in complex matrices like premixtures and feedingstuffs. nih.goveuropa.eu This method separates molecules based on their net charge by utilizing a charged stationary phase. For the analysis of amino acids, IEC is often coupled with post-column derivatization with ninhydrin, followed by photometric detection at 570 nm. europa.eu

A ring-trial validated Community method based on IEC with photometric detection (IEC-VIS) is recommended for the official control of histidine in premixtures and feedingstuffs. nih.goveuropa.eulegislation.gov.uk This method involves hydrolysis of the sample with hydrochloric acid to release the amino acids. europa.eu The amino acids are then separated by IEC and quantified after post-column derivatization. europa.eu It is important to note that this method determines the total histidine content and does not differentiate between the salt form and the free amino acid or its enantiomers. nih.goveuropa.eu The performance of this method for total histidine quantification shows a relative standard deviation for repeatability (RSDr) ranging from 2.4% to 7.0%. nih.goveuropa.eu

Table 2: IEC Method for Total Histidine Quantification

Application Technique Derivatization Detection Performance (RSDr) Reference
Premixtures and Feedingstuffs IEC Post-column with Ninhydrin Photometric at 570 nm 2.4% to 7.0% nih.goveuropa.eu
Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative identification of amino acids, including L-histidine. iitg.ac.inyoutube.com It involves spotting a sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier like a glass plate. nih.govorientjchem.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample migrate at different rates, resulting in their separation. youtube.com

For the detection of amino acids, which are typically colorless, a visualizing agent is required. youtube.com Ninhydrin is a commonly used reagent that reacts with most amino acids to produce a purple or blue spot. iitg.ac.inyoutube.com The identification of a specific amino acid is based on its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. reachdevices.com

Different TLC systems have been evaluated for the analysis of amino acids. For instance, the separation of L-histidine has been achieved on silica gel plates using a mobile phase of n-propanol-water. orientjchem.org The British and US Pharmacopeias suggest TLC methods for the estimation of L-histidine hydrochloride in bulk. psu.edu While primarily a qualitative technique, TLC can also be used for semi-quantitative analysis by comparing the size and intensity of the sample spot to those of standards. Surfactant-modified TLC systems have also been explored to improve the separation of amino acid mixtures. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural and dynamic properties of L-Histidine hydrochloride at the molecular level.

Spectrophotometric methods, particularly colorimetric assays, offer rapid, simple, and cost-effective means for the quantification of L-Histidine hydrochloride. psu.edu These methods are typically based on a chemical reaction that produces a colored product, with the absorbance being proportional to the analyte concentration.

One established method involves the reaction of the imidazole (B134444) ring of histidine with diazotized sulfanilic acid in an alkaline medium. researchgate.netpsu.edu This reaction forms a yellow-colored complex with a maximum absorbance (λmax) at 405 nm. psu.eduresearchgate.net The method demonstrates good linearity and sensitivity, with a reported molar absorptivity of 3.169 × 10⁴ L mol⁻¹ cm⁻¹. researchgate.netpsu.edu

Another approach utilizes the coordination of L-histidine with copper ions (Cu²⁺). This interaction can inhibit the copper-catalyzed oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB) by hydrogen peroxide (H₂O₂). frontiersin.org In the absence of histidine, the system turns blue, but the formation of a stable L-His–Cu²⁺ complex prevents the color change, allowing for the quantitative determination of L-histidine. frontiersin.org

A third method employs calix researchgate.netpyrrole tetrahydrazide functionalized silver nanoparticles (CPTPH-AgNPs). orientjchem.org These nanoparticles exhibit a yellow color due to their surface plasmon resonance (SPR) band. L-Histidine selectively interacts with the nanoparticles, causing their aggregation to be inhibited and resulting in a color change from yellow to colorless, which can be monitored spectrophotometrically. orientjchem.org Additionally, ion-exchange chromatography (IEC) can be coupled with post-column derivatization using ninhydrin, followed by spectrophotometric detection at 570 nm. europa.eu

Summary of Spectrophotometric Methods for L-Histidine Determination
Method PrincipleReagentsλmax (nm)Key FindingsReference
Diazotization CouplingDiazotized Sulfanilic Acid, Sodium Hydroxide405Linear range: 33–77 µg/15ml; Molar absorptivity: 3.169 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.netpsu.edu
Inhibition of OxidationCu²⁺, TMB, H₂O₂652L-His forms a stable complex with Cu²⁺, inhibiting the TMB oxidation. Detection limit: 50 nM. frontiersin.org
Nanoparticle-Based SensingCalix researchgate.netpyrrole-functionalized AgNPs408Selective for L-Histidine over other amino acids; color change from yellow to colorless. LOD: 6.1 µM. orientjchem.org
Post-Column DerivatizationNinhydrin (after IEC separation)570Used for quantification of total histidine in various matrices. europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, molecular interactions, and dynamics of L-Histidine hydrochloride. Both solution and solid-state NMR are employed to probe its properties.

¹³C NMR spectroscopy is highly sensitive to the local electronic environment of each carbon atom in the L-Histidine hydrochloride molecule. The chemical shifts of the imidazole ring carbons, particularly Cγ and Cδ2, are valuable probes for studying molecular interactions. illinois.edu Research on histidine-containing dipeptides has shown that the chemical shifts of these carbons are strongly influenced by the ring's tautomeric state and intermolecular interactions, such as hydrogen bonding. illinois.edu The effect of pH on the protonation state of the imidazole ring also leads to significant changes in the ¹³C NMR spectrum. acs.org Quantum chemical calculations have become essential for accurately predicting ¹³C chemical shifts, with findings indicating that the inclusion of hydrogen-bonding partner molecules in the calculations is crucial to reproduce experimentally observed shifts. illinois.edu These studies demonstrate that ¹³C chemical shifts can be correlated with hydrogen bond properties, offering a way to analyze these critical interactions in solution. illinois.edu

Solid-state deuterium (B1214612) (²H) NMR is an exceptionally sensitive technique for investigating molecular dynamics and local structure in crystalline solids like L-histidine hydrochloride monohydrate. bohrium.comacs.org The interaction between the deuteron's nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus provides detailed information about the orientation and motion of deuterated functional groups. bohrium.com

By studying single crystals of L-histidine hydrochloride monohydrate-d₇, researchers have precisely determined the deuterium quadrupole coupling constants (Cq) and asymmetry parameters (η) for the deuterons in the imidazolium (B1220033) ring, the primary ammonium (B1175870) group (-ND₃⁺), and the water of crystallization (D₂O). acs.org These parameters are distinct for each site, reflecting their unique hydrogen-bonding environments. acs.org

Furthermore, studies on polycrystalline samples using deuterium magic-angle spinning (MAS) NMR provide insights into dynamic processes. researchgate.netbohrium.comnih.gov Measurements of Zeeman (T₁Z) and quadrupolar (T₁Q) relaxation times, along with two-dimensional single-quantum (SQ) and double-quantum (DQ) MAS spectra, reveal the presence of molecular motions on different timescales. researchgate.netnih.gov For L-histidine hydrochloride monohydrate, these experiments have identified motions on intermediate timescales for the amine group and the water of crystallization, suggesting the co-existence of both fast and slow motional processes within the crystal lattice. nih.gov

Deuterium Quadrupolar Interaction Parameters for L-Histidine Hydrochloride Monohydrate-d₇ from Single Crystal Studies
Deuteron SiteQuadrupolar Coupling Constant (Cq), kHzAsymmetry Parameter (η)Reference
Imidazolium RingVariable (reflects different H-bonding)Variable acs.org
Primary Ammonium Group (-ND₃⁺)Data available from detailed studiesData available from detailed studies acs.org
Water of Crystallization (D₂O)Data available from detailed studiesData available from detailed studies acs.org

Note: Specific numerical values for Cq and η are highly detailed in the source literature and reflect the precise orientation of the electric field gradient tensor for each deuteron. acs.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the characterization of L-histidine hydrochloride monohydrate (L-HHCLH). These methods provide detailed information about the molecular vibrations and the functional groups present within the crystal lattice. researchgate.networldscientific.comresearchgate.net

FTIR spectroscopy of L-HHCLH reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule. okstate.edu For instance, a broad peak observed in the FTIR spectrum is often attributed to the O-H stretching of the carboxylic acid group (COOH), which may also obscure the N-H stretching peak. researchgate.net The presence of dopants, such as Ce³⁺ or Eu³⁺ ions, can be confirmed through shifts in the FTIR spectra, particularly in the region of the carboxylate group, indicating coordination between the metal ion and the L-histidine molecule. researchgate.netnih.gov

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the crystal lattice vibrations. Studies on L-histidine hydrochloride monohydrate have utilized Raman spectroscopy to investigate structural phase transitions at low temperatures. researchgate.net For example, the emergence of new peaks in the low-wavenumber region of the Raman spectrum as the temperature is decreased is indicative of such a transition. researchgate.netarxiv.org The effect of doping on the crystal structure can also be analyzed using Raman spectroscopy. In Ni(II)-doped L-histidine hydrochloride monohydrate crystals, while X-ray diffraction may not show significant changes in the unit cell parameters, Raman spectroscopy can reveal subtle structural modifications. researchgate.net

A tentative assignment of some key vibrational modes for L-histidine hydrochloride monohydrate from FTIR and Raman studies is presented in the table below. worldscientific.com

Vibrational ModeFTIR (cm⁻¹)Raman (cm⁻¹)
C=O Asymmetric Stretch16411607
NH₃⁺ Asymmetric Deformation1541-
Imidazole Ring Stretching14891487
CH₂ Scissoring14461448
C-N Stretching13381340
NH₃⁺ Symmetric Deformation-1178
C-C Stretching964968
CO₂⁻ Rocking536534
Lattice Vibrations-156
Table based on data from reference worldscientific.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the optical properties of L-histidine hydrochloride and studying its complex formation with other molecules or ions. The UV-Vis absorption spectrum of L-histidine hydrochloride monohydrate typically shows high transparency in the visible and near-IR regions, with a lower cutoff wavelength in the UV range. psu.eduresearchgate.net This wide transparency window makes it a material of interest for nonlinear optical (NLO) applications. worldscientific.compsu.edu

The lower cutoff wavelength for L-histidine hydrochloride hydrate (B1144303) has been reported to be around 232 nm to 260 nm. psu.eduresearchgate.net The optical band gap of the material can be estimated from the UV-Vis absorption data using a Tauc plot, with reported values around 3.90 eV to 5.45 eV. worldscientific.compsu.edu

UV-Vis spectroscopy is also instrumental in studying the formation of complexes between L-histidine and metal ions. For example, the complexation of L-histidine hydrochloride monohydrate with diazotized sulfanilic acid results in a yellow-colored complex with an absorption maximum at 405 nm, a principle used for its spectrophotometric determination. psu.eduresearchgate.net Furthermore, the interaction of L-histidine with metal ions like copper (II) can be investigated by monitoring changes in the UV-Vis spectrum. The formation of copper (II)-histidine complexes gives rise to characteristic charge transfer bands in the UV region. nih.gov

The optical absorbance of L-histidine itself in water shows a maximum at approximately 211 nm. photochemcad.com When incorporated as a dopant in other crystals, such as potassium dihydrogen phosphate (KDP), the UV-Vis-NIR spectrum can be used to assess the impact on the optical properties of the host crystal. bohrium.com

Crystallographic Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise crystal structure of a compound. Studies on L-histidine hydrochloride monohydrate have consistently shown that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.networldscientific.comresearchgate.netpsu.eduacs.org This non-centrosymmetric nature is a prerequisite for second-order nonlinear optical properties.

The unit cell parameters for undoped L-histidine hydrochloride monohydrate have been reported with slight variations between studies. Doping with other elements or molecules can lead to small changes in these lattice parameters, indicating the incorporation of the dopant into the crystal lattice. For example, doping with magnesium chloride was found to cause slight alterations in the lattice parameters compared to the undoped crystal.

Samplea (Å)b (Å)c (Å)Space GroupCrystal SystemReference
Undoped L-Histidine Hydrochloride Monohydrate15.368.926.88P2₁2₁2₁Orthorhombic researchgate.net
Undoped L-Histidine Hydrochloride15.2858.884-P2₁2₁2₁Orthorhombic scribd.com
Undoped LHHC---P2₁2₁2₁Orthorhombic
MgCl₂ doped LHHC---P2₁2₁2₁Orthorhombic
Note: Some values were not provided in the source material.
Powder X-ray Diffractometry (PXRD)

Powder X-ray diffractometry (PXRD) is a versatile technique used to identify crystalline phases and to assess the crystallinity of a material. PXRD patterns of L-histidine hydrochloride monohydrate serve as a fingerprint for its specific crystalline form. researchgate.netscribd.com The technique is valuable for confirming the successful synthesis of the desired compound and for studying the effects of doping or other modifications on the crystal structure. bohrium.comrasayanjournal.co.in

In studies involving doped L-histidine hydrochloride, PXRD is used to confirm that the fundamental crystal structure of the host material is retained after the incorporation of the dopant. bohrium.com While PXRD can show changes in peak intensities, which may indicate preferential orientation of crystallites, it may not always be sensitive enough to detect very small structural changes or the presence of multiple polymorphs, especially if their diffraction patterns are very similar. researchgate.netresearchgate.net For instance, while PXRD of Ni(II) doped L-histidine hydrochloride monohydrate showed no significant change in unit cell parameters, more subtle structural information was gleaned from other techniques like Raman spectroscopy. researchgate.net

Computational and In Silico Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, vibrational properties, and other characteristics of molecules like L-histidine hydrochloride. researchgate.netnih.gov DFT calculations can provide insights that complement and help interpret experimental data.

In the context of L-histidine hydrochloride, DFT has been used to optimize the molecular geometry and to calculate vibrational frequencies. ijesi.org These calculated frequencies can then be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. ijesi.org For example, calculations using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p) have been employed to study the vibrational properties of L-histidine hydrofluoride, a related compound. ijesi.org

DFT calculations are also used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. ijesi.org These calculations can also be used to predict the nonlinear optical (NLO) properties of the molecule by computing the linear polarizability and the first-order hyperpolarizability. ijesi.org

Furthermore, DFT calculations, particularly when combined with a dispersion energy correction, can be used to investigate the structural and electronic properties of L-histidine crystals, providing insights into aspects like the insulating band gap and effective masses of electrons and holes. nih.gov In studies of L-histidine as a corrosion inhibitor, DFT calculations have been used to characterize the molecule's electronic properties and reactivity in different environments, such as in the gas phase and in aqueous solution at different pH values. scielo.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecular systems. This technique allows for the investigation of complex processes in solution and at interfaces that are difficult to capture with static models.

MD simulations are used to explore the conformational flexibility and intermolecular interactions of L-Histidine hydrochloride in aqueous environments. bohrium.comnih.gov Such simulations can reveal how L-histidine interacts with larger biomolecules, such as proteins. nih.govresearchgate.net For instance, MD simulations have been employed to elucidate the binding mechanism between L-histidine and myofibrillar protein, identifying hydrophobic interactions and hydrogen bonds as the primary forces. nih.gov These simulations can pinpoint specific amino acid residues (e.g., ILE-464, ILE-480, THR-483) that act as key binding sites. nih.gov

In other studies, all-atom MD simulations have been used to understand the molecular-level interactions between histidine as a buffer component and monoclonal antibodies, which is crucial for the stability of therapeutic drug formulations. researchgate.net These simulations reveal a heterogeneous free energy landscape with different diffusive behaviors corresponding to strong, weak, and non-adsorbed states of histidine on the antibody surface. researchgate.net Furthermore, MD simulations have been used to interpret the spectra of zinc and nickel complexes with histidine in solution, helping to determine the prevalent structures, such as the octahedral geometry of the ZnHis₂ complex. cas.cz

MD simulations are highly effective for analyzing the adsorption process of molecules onto material surfaces, providing a dynamic picture of the interaction. rsc.orgsemanticscholar.org In the context of corrosion inhibition, MD simulations have been used to model the adsorption of L-histidine-based inhibitors on iron surfaces. rsc.orgsemanticscholar.org

A typical simulation setup involves creating a simulation box containing multiple layers of the material substrate (e.g., Fe(110)), the inhibitor molecule, and a large number of water molecules to simulate the aqueous environment. rsc.orgsemanticscholar.org By running the simulation, researchers can observe the inhibitor molecule's trajectory as it approaches and adsorbs onto the surface. The primary output of such simulations is the binding energy, which quantifies the strength of the adsorption and corroborates findings from DFT calculations. rsc.org These simulations visually confirm the formation of a protective layer by the inhibitor on the material's surface. rsc.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, encompassing both DFT and other methods like semi-empirical calculations, provide deep mechanistic insights into the behavior of L-Histidine hydrochloride. mdpi.comresearchgate.net These calculations go beyond describing static properties to explain why and how the molecule participates in specific chemical processes.

Similarly, in corrosion science, quantum chemical calculations on L-histidine have revealed that its nucleophilic character is crucial for its inhibitory capacity in a neutral aqueous medium. mdpi.comscielo.br By analyzing the distribution of frontier molecular orbitals (HOMO and LUMO), it was determined that the imidazole ring and the carboxylic group are the primary sites for interaction with the iron surface. mdpi.com These theoretical findings provide a robust foundation for the experimentally observed corrosion inhibition, linking the molecule's electronic structure directly to its function. mdpi.comscielo.br

In Vitro and Ex Vivo Experimental Models

In vitro (in glass) and ex vivo (out of the living) experimental models are indispensable for studying the biological or biochemical activity of L-Histidine hydrochloride and its derivatives in a controlled laboratory setting.

In vitro studies often involve using cell-free systems or cultured cell lines to assess a compound's effects. For example, the pH-dependent drug release profile of doxorubicin (B1662922) from poly(l-histidine)-based micelles was demonstrated in vitro using dialysis against buffer solutions at different pH values (e.g., 7.4 and 5.0). nih.gov The efficacy of these drug-loaded nanoparticles was further evaluated in vitro using human breast cancer cells (MCF-7/ADR), where techniques like confocal microscopy and flow cytometry confirmed the efficient intracellular delivery and endosomal escape mediated by the poly(l-histidine) component. nih.gov Other in vitro studies have utilized MTT assays on differentiated SH-SY5Y neuronal cells to demonstrate the neuroprotective and proliferative effects of L-histidine. nih.gov

Ex vivo models utilize tissues or cells taken directly from an organism and studied in an external environment, preserving some of the native complexity. A prominent example is the use of cultured intact human liver tissue slices to perform metabolic studies. diva-portal.org In these experiments, 13C-labeled L-Histidine hydrochloride monohydrate, along with other amino acids, was used in the culture medium to trace metabolic pathways via 13C tracing and metabolic flux analysis. diva-portal.org This ex vivo system allows for the measurement of human liver metabolism with high resolution in an experimentally tractable setup, demonstrating that the tissue retains key physiological functions like glucose production and protein synthesis. diva-portal.org Another study used an ex vivo model of RAW264.7 macrophages to assess the ability of peptides to reverse damage induced by lipopolysaccharides (LPS). mdpi.com

Table 3: Examples of In Vitro and Ex Vivo Models for L-Histidine Studies

Model TypeSystemApplicationKey FindingsSource
In Vitro Poly(l-histidine)/Doxorubicin MicellespH-sensitive drug releasepH-dependent release of Doxorubicin was demonstrated. nih.gov
In Vitro SH-SY5Y Neuronal CellsNeuroprotectionL-histidine increased cell proliferation in a dose-dependent manner. nih.gov
In Vitro MCF-7/ADR Cancer CellsAnticancer drug deliveryMicelles mediated efficient cytoplasmic delivery of Doxorubicin. nih.gov
Ex Vivo Human Liver Tissue SlicesMetabolic Flux AnalysisCultured tissue retains metabolic phenotypes and function. diva-portal.org
Ex Vivo RAW264.7 MacrophagesAntioxidant ActivityDigest fractions containing histidine reversed LPS-induced damage. mdpi.com

Cell Culture Media Supplementation for Cell Growth and Viability

The use of L-histidine in cell culture is foundational for numerous research applications. For instance, it is utilized in the culture of human T-lymphoblastic leukemia cell lines to study cellular processes like apoptosis. mpbio.comthermofisher.com The precise formulation of cell culture media, including the concentration of essential amino acids like L-histidine, is a critical factor in achieving reliable and reproducible results in cell-based assays and large-scale biomanufacturing processes.

ParameterSpecificationSource
Appearance White to off-white crystalline powder rpicorp.com
Assay 99.0 - 101.0 % rpicorp.com
pH (of solution) 3.5 - 4.5 rpicorp.com
Solubility Water, Ethanol (B145695) rpicorp.com
Biological Source Available as non-animal source sigmaaldrich.com

Studies on Apoptosis Modulation in Cell Lines

L-Histidine and its derivatives are actively investigated for their role in modulating apoptosis, or programmed cell death, in various cell lines. Research has utilized L-histidine in cultures of the human T-lymphoblastic leukemia cell line, MOLT-4, to explore the mechanisms of apoptosis. mpbio.comthermofisher.comthermofisher.kr Such studies are crucial for understanding cancer biology and developing novel therapeutic strategies.

In more advanced applications, multifunctional micelles based on poly(l-histidine) have been engineered to deliver chemotherapeutic drugs and modulate drug resistance in cancer cells. For example, doxorubicin and resveratrol (B1683913) co-loaded micelles with a poly(l-histidine) component have been shown to induce apoptosis in multidrug-resistant breast cancer cells (MCF-7/ADR). mdpi.com These studies found that the micelles initiated cell death through the mitochondria-dependent signaling pathway, as evidenced by the enhanced activity of caspase 3 and caspase 9. mdpi.com

Cell LineCompound/SystemObserved Effect on ApoptosisResearch FocusSource
MOLT-4 (human T-lymphoblastic leukemia) L-HistidineModulation of apoptosisUnderstanding apoptosis mechanisms mpbio.comthermofisher.comsigmaaldrich.com
MCF-7/ADR (doxorubicin-resistant breast cancer) pH-endoSM/Dox/Res (poly(l-histidine) based micelles)Induction of apoptosis via mitochondria-dependent pathwayOvercoming multi-drug resistance mdpi.com

Investigation of Biosynthesis Enhancement (e.g., Lovastatin)

Exogenous L-histidine has been identified as a significant enhancer of the biosynthesis of valuable secondary metabolites in microbial cultures. A notable example is the production of lovastatin (B1675250), a cholesterol-lowering agent, by the fungus Aspergillus terreus. mpbio.comsigmaaldrich.com Studies have systematically investigated the influence of various nitrogen sources on lovastatin production in chemically defined media.

Research has demonstrated that among several organic and inorganic nitrogen sources, L-histidine and glutamate (B1630785) resulted in the highest levels of lovastatin biosynthesis. nih.govasm.org In one study, a culture medium containing L-histidine (12.5 g/L) as the nitrogen source yielded significant lovastatin production. nih.gov Further research has confirmed that the addition of L-histidine at the beginning of the fermentation process can favorably enhance the production of lovastatin. koreascience.kr These findings are critical for optimizing industrial fermentation processes for the large-scale production of pharmaceuticals.

MicroorganismCompound StudiedEffect of L-HistidineKey FindingSource
Aspergillus terreus LovastatinEnhancement of biosynthesisOne of the most effective nitrogen sources for production nih.govasm.org
Aspergillus terreus LovastatinFavorable for enhancement of productionSupplementation at the start of fermentation boosts yield koreascience.kr

Microbial Behavior Studies (e.g., Swarming in Pseudomonas aeruginosa)

L-Histidine serves as a valuable tool in microbiological research for probing complex microbial behaviors such as swarming motility. It has been utilized as a sole nitrogen source in agar-based studies to investigate swarming in the opportunistic pathogen Pseudomonas aeruginosa. mpbio.comsigmaaldrich.commpbio.com

Interestingly, the stereoisomer of histidine has a differential impact on P. aeruginosa motility. While D-histidine has been shown to inhibit swarming and swimming motility in a dose-dependent manner, high concentrations of L-histidine have the opposite effect, promoting both swarming and swimming behaviors. nih.govd-nb.info This highlights the specificity of bacterial responses to nutritional cues and the importance of L-histidine in modulating the multicellular activities of this clinically significant bacterium. The regulation of swarming motility in P. aeruginosa is a complex process involving two-component signal transduction systems, where histidine phosphotransfer proteins play a crucial role. nih.gov

MicroorganismBehavior StudiedEffect of L-HistidineComparisonSource
Pseudomonas aeruginosa Swarming MotilityPromotes swarming at high concentrationsUsed as a single nitrogen source to probe swarming mpbio.comnih.govd-nb.info
Pseudomonas aeruginosa Swimming MotilityPromotes swimming at high concentrationsContrasts with the inhibitory effect of D-histidine nih.govd-nb.info

Skin-Equivalent Models for Barrier Function and Filaggrin Processing

In the field of dermatology and skin biology, L-histidine is investigated for its critical role in maintaining skin barrier function, particularly through its involvement in the processing of the protein filaggrin. In vitro studies utilizing human skin-equivalent models have been instrumental in elucidating this relationship. ed.ac.uknih.govresearchgate.net

These studies have demonstrated that L-histidine supplementation significantly increases the formation of filaggrin monomers and consequently improves the barrier function of the skin-equivalent models. ed.ac.uknih.govresearchgate.net L-histidine is a key component of filaggrin, and its subsequent release during filaggrin proteolysis contributes to the natural moisturizing factor (NMF) of the skin. ed.ac.uknih.gov The research indicates a concentration-dependent increase in the ratio of 37 kDa filaggrin monomers to the 120 kDa profilaggrin precursor in the presence of L-histidine, suggesting enhanced processing. researchgate.net These advanced models provide a powerful platform for understanding skin disorders associated with filaggrin deficiencies, such as atopic dermatitis. ed.ac.uknih.govmdpi.com

Model SystemParameter InvestigatedEffect of L-HistidineSignificanceSource
Human skin-equivalent models Filaggrin formationSignificantly increasedImportant for skin barrier integrity ed.ac.uknih.govmdpi.com
Human skin-equivalent models Skin barrier functionSignificantly improvedReduced penetration of harmful substances ed.ac.uknih.govresearchgate.net
Confluent human (HaCaT) keratinocyte monolayers Filaggrin protein formationIncreased 37 kDa to 120 kDa filaggrin ratioDemonstrates enhanced processing of profilaggrin researchgate.net

Applications and Translational Research of L Histidine Hydrochloride

Biotechnological Applications

L-Histidine hydrochloride, the hydrochloride salt of the essential amino acid L-histidine, is a versatile compound with significant applications in biotechnology. rpicorp.com Its unique properties make it a valuable component in various processes, from enhancing cell culture performance to facilitating the production and purification of vital biomolecules.

Enhancement of Cell Line Viability and Proliferation

L-Histidine hydrochloride is a common and crucial component in cell culture media, where it supports the growth and viability of various cell lines. rpicorp.comthermofisher.com As an essential amino acid, L-histidine is a fundamental building block for protein synthesis, a process vital for cell proliferation and function. himedialabs.comchinaaminoacid.com Its inclusion in media formulations for biomanufacturing helps ensure the health and productivity of cell cultures. scientificlabs.comibresco.com

The role of L-histidine in cell proliferation is complex. While essential for growth, the concentration can be a critical factor. For instance, studies on satellite cells have shown that certain concentrations of L-histidine can influence cell proliferation, though high concentrations might have an inhibitory effect. mdpi.com Furthermore, L-histidinol, a structural analogue of L-histidine, has been observed to inhibit the cell cycle progression of B16f10 melanoma cells in a dose-dependent manner. nih.gov The imidazole (B134444) side chain of histidine allows it to act as both a proton donor and acceptor, contributing to pH regulation within the cellular environment, which is crucial for maintaining optimal conditions for cell growth. chinaaminoacid.com

Optimization in Recombinant Protein Production Systems

The production of recombinant proteins in host systems like Escherichia coli is a cornerstone of modern biotechnology. nih.gov L-Histidine hydrochloride plays a role in optimizing these systems. It is a key component of the culture media, providing the necessary building blocks for the synthesis of the target proteins. chinaaminoacid.com The efficient production of complex proteins, such as those with multiple disulfide bonds, relies on robust expression systems where essential amino acids like histidine are readily available. nih.gov

Furthermore, in the context of producing specific amino acids like L-histidine itself, metabolically engineered E. coli have been developed. Through genetic modifications, such as removing transcriptional attenuation and feedback inhibition, the production of L-histidine from glucose has been significantly increased, demonstrating the importance of regulating the histidine biosynthesis pathway for high-yield production. acs.org

Role in Protein Purification and Crystallization Processes

L-Histidine hydrochloride is utilized in the downstream processes of protein purification and crystallization. rpicorp.com Histidine's imidazole group has an affinity for metal ions, a property exploited in immobilized metal affinity chromatography (IMAC), a common technique for purifying histidine-tagged recombinant proteins. bmmj.org

In protein crystallization, a critical step for structural biology studies, the composition of the crystallization solution is paramount. L-Histidine and its derivatives can be components of these solutions. For example, in the crystallization of human histidine decarboxylase, L-histidine methyl ester was used as an inhibitor to facilitate the formation of high-quality crystals for X-ray analysis. nih.gov The solubility of proteins, a key factor in both purification and crystallization, can be influenced by the presence of L-histidine in the buffer. pfanstiehl.com The process of antisolvent crystallization of L-histidine itself has been studied to understand the formation of different polymorphic forms, which is crucial for controlling the solid-state properties of the final product. buu.ac.th

Development of Whole-Cell Biocatalysts for Specific Compound Production

Whole-cell biocatalysis is an efficient and cost-effective method for producing valuable chemicals. L-Histidine is a substrate in several biocatalytic processes. For instance, whole-cell biocatalysts have been developed for the synthesis of L-carnosine, a dipeptide of β-alanine and L-histidine. researchgate.netgoogle.com In these systems, engineered microorganisms express enzymes that catalyze the formation of the desired product from supplemented L-histidine and another precursor. nih.gov

The development of these biocatalysts often involves genetic engineering of the production strain to enhance the activity of the key enzymes and optimize the metabolic pathways. For example, research has focused on identifying and engineering enzymes like dipeptidases for efficient L-carnosine synthesis. researchgate.netnih.gov The use of whole-cell systems circumvents the need for costly enzyme purification, making the production process more economically viable. nih.gov

Pharmaceutical and Biomedical Formulations

In the realm of pharmaceuticals, L-histidine hydrochloride is a key excipient, particularly in the formulation of biologic therapeutics. Its ability to stabilize these complex molecules is critical for their efficacy and shelf-life.

Stabilization of Biologic Therapeutics (e.g., Monoclonal Antibodies)

Monoclonal antibodies (mAbs) and other protein-based drugs are susceptible to degradation, aggregation, and loss of activity. pfanstiehl.com L-Histidine hydrochloride is widely used as a stabilizing agent and buffer in mAb formulations to mitigate these issues. nih.govresearchgate.net

Buffering Capacity: L-histidine has a pKa around 6.0, making it an effective buffer in the pH range of 5.5 to 7.0, which is often the optimal range for mAb stability. ijsrtjournal.comnih.gov Maintaining a stable pH is crucial to prevent chemical degradation and maintain the native conformation of the protein. pfanstiehl.com Unlike some other buffers, histidine buffers show minimal pH shifts during freezing and thawing, making them suitable for both liquid and lyophilized formulations. nih.gov

Inhibition of Aggregation: Protein aggregation is a major concern for biologic therapeutics. Studies have shown that histidine can reduce mAb aggregation. nih.gov The proposed mechanism involves the histidine molecules shielding the solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation. nih.govijsrtjournal.com

Metal Ion Chelation: L-histidine can chelate metal ions, which can otherwise catalyze oxidative degradation of proteins. pfanstiehl.comdrugbank.com This property adds to its protective effect on the stability of biologic drugs.

The prevalence of L-histidine and L-histidine hydrochloride in commercial high-concentration antibody products underscores their importance as stabilizers. tandfonline.com A review of FDA-approved therapeutic antibodies with high concentrations revealed that histidine-HCl is the most dominant buffer used. nih.gov

Application AreaSpecific Use of L-Histidine HydrochlorideKey Research Findings
Biotechnological Applications
Enhancement of Cell Line ViabilityComponent of cell culture media. rpicorp.comthermofisher.comscientificlabs.comibresco.comSupports growth and viability by providing essential amino acids for protein synthesis. himedialabs.comchinaaminoacid.com
Recombinant Protein ProductionOptimization of expression systems.Provides necessary building blocks for target protein synthesis. chinaaminoacid.com Regulation of histidine biosynthesis pathway can significantly increase production yields. acs.org
Protein Purification & CrystallizationUsed in purification and as a component in crystallization solutions. rpicorp.comFacilitates purification of His-tagged proteins via IMAC. bmmj.org Can be used to obtain high-quality crystals for structural analysis. nih.gov
Whole-Cell BiocatalysisSubstrate for producing specific compounds like L-carnosine. researchgate.netgoogle.comEngineered whole-cell biocatalysts enable efficient and cost-effective production. nih.govnih.gov
Pharmaceutical Formulations
Stabilization of BiologicsStabilizer and buffer for monoclonal antibodies (mAbs). pfanstiehl.comnih.govresearchgate.netProvides buffering capacity in the optimal pH range for mAb stability (5.5-7.0). ijsrtjournal.comnih.gov Reduces protein aggregation by shielding hydrophobic regions. nih.gov
Metal-Catalyzed Oxidation Prevention

Protein therapeutics are susceptible to chemical degradation, with oxidation being a primary concern. google.com Certain amino acid residues can be damaged by reactive oxygen species, which can be generated in the presence of trace metal ions like copper and iron. pfanstiehl.com L-histidine hydrochloride helps mitigate this risk through its metal-chelating properties. pfanstiehl.com By binding to these metal ions, it acts as a protective agent, preventing them from catalyzing oxidative reactions that can damage the antibody. pfanstiehl.com However, research has shown that L-histidine itself can be oxidized, particularly at a pH of 6.0 or higher, in the presence of metal ions and peroxides, forming byproducts such as 4(5)-imidazolecarboxaldehyde. researchgate.net This reaction can be inhibited by the addition of metal chelators, highlighting the importance of careful formulation design. researchgate.net

FunctionMechanismEffective pH RangeKey BenefitReference
Buffering AgentUtilizes the imidazole side chain's pKa to resist pH changes.5.5 - 7.4Maintains protein stability and solubility. nih.govpfanstiehl.com
AntioxidantChelates metal ions (e.g., Cu²⁺, Fe²⁺) to prevent them from catalyzing oxidation.N/AReduces oxidative damage to the therapeutic protein. pfanstiehl.com

Component in Organ Preservation Solutions

L-histidine hydrochloride is a cornerstone component of the Histidine-Tryptophan-Ketoglutarate (HTK) solution, commercially known as Custodiol®, which is widely used for the preservation of organs for transplantation. wikipedia.orgbionity.comcustodiol.com The fundamental principle of HTK solution is to inactivate organ function by withdrawing extracellular sodium and calcium, while simultaneously providing intense buffering of the extracellular space. wikipedia.orgcustodiol.comfda.gov This buffering is primarily achieved by the high concentration of the histidine/histidine hydrochloride system. custodiol.comcustodiol.com

During the ischemic period (interruption of blood and oxygen supply), cellular metabolism shifts to anaerobic pathways, leading to the production of acidic byproducts. methapharm.comresearchgate.net The histidine buffer system counteracts this fall in pH, which helps to preserve cellular integrity and prolong the time an organ can be safely stored outside the body. methapharm.com The composition of HTK is designed to be similar to intracellular fluid, with a low potassium concentration, which is advantageous as the solution does not need to be flushed out before implantation. wikipedia.orgcustodiol.com While HTK is effective, modified versions like HTK-N have been developed to further enhance organ protection by partially replacing histidine with N-acetyl-histidine and adding other amino acids to reduce potential cytotoxicity and improve antioxidative capacity. mdpi.comnih.govnih.gov

Composition of Custodiol® HTK Solution
ComponentConcentration (mmol/L)Reference
Sodium15 wikipedia.orgnih.gov
Potassium9 wikipedia.orgnih.gov
Magnesium4 wikipedia.orgnih.gov
Calcium0.015 wikipedia.orgnih.gov
Histidine180 nih.gov
Histidine hydrochloride18 neuroquantology.com
Tryptophan2 wikipedia.orgnih.gov
Potassium hydrogen 2-ketoglutarate1 nih.gov
Mannitol30 wikipedia.orgnih.gov

Myocardial Protection in Cardiac Surgery

In the context of cardiac surgery, which often requires stopping the heart, protecting the heart muscle (myocardium) from ischemic injury is critical. nih.gov HTK solution, containing L-histidine hydrochloride, is also employed as a cardioplegic solution to induce cardiac arrest and preserve the myocardium. wikipedia.orgcustodiol.com Its single-dose administration is an advantage in complex and lengthy surgeries, avoiding interruptions. wikipedia.org

Research has demonstrated the efficacy of histidine-containing cardioplegia, particularly in hypertrophied (abnormally thickened) hearts, which are more susceptible to ischemic damage. nih.govahajournals.org A key study on hypertrophied rabbit hearts found that a histidine-containing solution significantly improved the recovery of contractile function and preserved high-energy phosphates like ATP. nih.govahajournals.org The mechanism is attributed to histidine's powerful buffering capacity, which promotes anaerobic glycolysis during ischemia, providing a crucial energy source for the heart muscle. researchgate.netnih.govahajournals.orgeujournal.org Clinical studies have supported these findings, showing that histidine-buffered cardioplegia provides effective myocardial preservation and a wider margin of safety for patients undergoing prolonged ischemia during open-heart surgery. nih.gov

Recovery of Left Ventricular Developed Pressure in Hypertrophied Hearts After Ischemia
Cardioplegia GroupRecovery (% of pre-ischemic value)Reference
Histidine-Containing Solution (HBS)91% nih.govahajournals.org
St. Thomas Solution60% ahajournals.org
High-Potassium Krebs Buffer (KCl)44% ahajournals.org

Materials Science and Advanced Optical Applications

Beyond its biomedical uses, L-histidine hydrochloride has emerged as a promising material in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like laser frequency conversion, optical communications, and data storage, as they can alter the properties of light passing through them.

Synthesis and Growth of Nonlinear Optical (NLO) Crystals

Single crystals of L-histidine hydrochloride monohydrate (also referred to as LHHC or L-HHCLH) can be grown from an aqueous solution. acs.org The most common and effective method is the slow evaporation technique, where a saturated solution of L-histidine and hydrochloric acid is allowed to evaporate slowly over a period of days or weeks, resulting in the formation of well-defined, transparent crystals. acs.orgscirp.org Other methods, such as the unidirectional crystal growth technique, have also been employed. iaea.org These synthesis methods yield stable, non-hygroscopic crystals belonging to the orthorhombic crystal system with the space group P212121, a structure conducive to NLO properties. acs.orgiaea.orgworldscientific.comresearchgate.net

Investigation of Second Harmonic Generation (SHG) Efficiency

A key characteristic of NLO crystals is their ability to generate a second harmonic, effectively doubling the frequency (and halving the wavelength) of laser light passing through them. This property is known as Second Harmonic Generation (SHG). The efficiency of this conversion is a critical parameter for practical applications. L-histidine hydrochloride monohydrate crystals have been shown to exhibit a significant SHG output. Multiple independent studies have confirmed that the SHG efficiency of L-histidine hydrochloride is approximately three times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard reference material for NLO applications. iaea.orgworldscientific.comworldscientific.com

Relative SHG Efficiency of L-Histidine Hydrochloride Crystals
MaterialRelative SHG Efficiency (vs. KDP)Reference
Potassium Dihydrogen Phosphate (KDP)1.0 (Reference) scispace.com
L-Histidine Hydrochloride Monohydrate (L-HHCLH)~3.0 iaea.orgworldscientific.comworldscientific.com
Crystallization Techniques (e.g., Slow Evaporation, SR Technique)

The growth of high-quality single crystals of L-Histidine hydrochloride monohydrate (LHHC) is crucial for its characterization and application, particularly in fields like nonlinear optics (NLO). Two primary low-temperature solution growth techniques are prominently reported for this purpose: the slow evaporation solution technique (SEST) and the Sankaranarayanan-Ramasamy (SR) method.

The Slow Evaporation Solution Technique (SEST) is a conventional and widely used method for growing LHHC crystals. psu.edu The process involves preparing a saturated solution of L-Histidine hydrochloride by dissolving the compound in a solvent, typically deionized water, at a constant temperature. psu.eduworldscientific.com The solution is stirred extensively to ensure homogeneity, filtered, and then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. psu.edu This gradual increase in saturation leads to nucleation and subsequent crystal growth. Optically transparent, good-quality crystals can be harvested over a period of several days to weeks. worldscientific.comresearchgate.net Crystals grown via SEST, such as L-histidine hydrochloride monohydrate, have been confirmed to belong to the orthorhombic crystal system with the non-centrosymmetric space group P212121, a prerequisite for second-order nonlinear optical activity. researchgate.netallstudiesjournal.com

The Sankaranarayanan-Ramasamy (SR) technique is a unidirectional crystal growth method designed to produce large, high-quality single crystals with improved perfection over those grown by SEST. researchgate.netsphinxsai.com This method involves growing the crystal in a specially designed ampoule where only one direction of growth is permitted, which significantly reduces defects. sphinxsai.com Studies comparing LHHC crystals grown by both methods show that SR-grown crystals exhibit superior qualities. For instance, terbium-doped LHHC crystals grown by the SR method were larger (59 mm length, 15 mm diameter) compared to their SEST-grown counterparts (7 mm × 5 mm × 3 mm). researchgate.net Furthermore, SR-grown crystals often demonstrate enhanced mechanical and optical properties. Vickers hardness studies show increased hardness in SR-grown crystals, and they can exhibit higher second harmonic generation (SHG) efficiency. researchgate.netresearchgate.net High-resolution X-ray diffraction (HRXRD) analysis also reveals better crystalline perfection in samples grown using the SR method. researchgate.net

Impact of Additives on Polymorphic Outcomes and Crystallization Mechanisms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. The crystallization of L-histidine is known to be influenced by several factors, including the choice of solvent and the presence of additives, which can dictate the resulting polymorphic form. buu.ac.th L-histidine can crystallize into a stable form (Polymorph A) and a metastable form (Polymorph B). researchgate.net

The use of antisolvents is a common technique to control polymorphism. buu.ac.th In the case of L-histidine crystallization from aqueous solutions, ethanol (B145695) is often used as an antisolvent. researchgate.netresearchgate.net Research has shown that the volume fraction of the antisolvent directly impacts the polymorphic outcome. At lower ethanol concentrations, the thermodynamically stable polymorph A is typically formed. researchgate.net However, as the concentration of ethanol increases, the product can shift towards the metastable polymorph B. researchgate.netresearchgate.net This is attributed to the combined effect of the antisolvent on nucleation and growth rates. researchgate.net

Other additives also affect crystallization. In the context of freeze-drying, the presence of sucrose (B13894) was found to inhibit the crystallization of amorphous L-histidine, whereas sodium chloride did not have the same inhibitory effect. nih.gov The pH of the solution is another critical variable, with the crystallization of L-histidine during freezing being minimal around a pH of 6. nih.gov In studies on other amino acids, such as L-glutamic acid, L-histidine itself has been used as an additive, where its bulky side chain was identified as a key feature influencing polymorphic transformation. acs.org

Doping with Metal Ions for Enhanced Optical Properties

The intrinsic properties of L-Histidine hydrochloride monohydrate (LHHC) crystals, particularly their nonlinear optical (NLO) capabilities, can be significantly enhanced by doping with small amounts of metal ions. propulsiontechjournal.com This process involves introducing impurity ions into the crystal lattice during the growth phase, which can modify the crystal's optical, thermal, and mechanical characteristics. wisdomlib.orgrasayanjournal.co.in Doping LHHC with transition metal and rare-earth ions has been a subject of extensive research to tune the material for specific applications. researchgate.netpropulsiontechjournal.com

Doping has been shown to improve the second harmonic generation (SHG) efficiency, a key metric for NLO materials. The SHG efficiency of doped LHHC is often compared to that of Potassium Dihydrogen Phosphate (KDP), a standard NLO material. For example, terbium (Tb³⁺) and cerium (Ce³⁺) doped LHHC crystals grown by the SR method have SHG efficiencies 3.5 times greater than that of KDP. researchgate.net Similarly, europium (Eu³⁺) doped LHHC shows an SHG efficiency 3.6 times that of KDP. hilarispublisher.com Doping can also improve the optical transparency window and thermal stability of the crystals. propulsiontechjournal.comhilarispublisher.com Studies on Co(II) doped Mn(II) L-histidine hydrochloride crystals noted improved thermal stability with a melting point of 288°C. wisdomlib.org The incorporation of the dopant into the crystal lattice is typically confirmed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Energy Dispersive X-ray Analysis (EDAX). researchgate.nethilarispublisher.com

Dopant IonGrowth MethodObserved EnhancementReference
Ce³⁺SEST & SRSHG efficiency 3.2 (SEST) and 3.5 (SR) times that of KDP. Increased hardness in SR-grown crystal. researchgate.net
Tb³⁺SEST & SRSHG efficiency 3.2 (SEST) and 3.5 (SR) times that of KDP. Thermally stable up to 155°C (SR). Increased hardness in SR-grown crystal. researchgate.net
Eu³⁺SEST & SRSHG efficiency 3.6 times that of KDP. 9% higher transmittance than pure LHHC. Thermally stable up to 156°C. hilarispublisher.com
Co(II) on Mn(II) L-Histidine HClSlow EvaporationNotable SHG efficiency (7.7 mJ). Improved thermal stability (Melting point 288°C). wisdomlib.org
Ni(II)Slow EvaporationSlight variation in lattice parameters, confirming incorporation into the crystal structure. propulsiontechjournal.comresearchgate.net

Development of Novel L-Histidine Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), and they are considered "green" or designer solvents due to their low volatility, high thermal stability, and tunable properties. semanticscholar.orgrsc.org Amino acid-based ionic liquids (AAILs) are a subclass of ILs that are particularly attractive because they are derived from renewable, biocompatible resources and possess properties like chirality and strong hydrogen-bonding ability. researchgate.netnih.gov

L-histidine is a prime candidate for creating novel AAILs due to its imidazole group, which can serve as a structural backbone. semanticscholar.orgrsc.org The synthesis of a novel L-histidine-based ionic liquid (LHIL) has been reported, involving a multi-step process. semanticscholar.org One reported synthesis pathway involves first protecting the amino group of L-histidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). semanticscholar.org The protected L-histidine is then reacted with a compound like 1-bromohexane (B126081) in methanol (B129727) to form the final ionic liquid. semanticscholar.org The structure of the resulting LHIL is confirmed through various analytical techniques, including ¹H-NMR, FTIR, and high-resolution mass spectrometry. semanticscholar.orgrsc.org

These L-histidine-based ionic liquids have shown significant potential in various applications. For instance, a synthesized LHIL was evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid solution and demonstrated an outstanding inhibition efficiency of up to 98.8%. semanticscholar.orgrsc.org The effectiveness is attributed to the strong adsorption of the LHIL molecules onto the steel surface. semanticscholar.org The unique properties of AAILs, including those derived from L-histidine, open up potential uses in biotechnical processes, pharmaceutical chemistry, and as chiral solvents. researchgate.netnih.gov

Agricultural and Plant Science Research

Regulation of Salt Tolerance in Crops (e.g., Zea mays)

Soil salinization is a major environmental stress that limits agricultural productivity worldwide. frontiersin.orgnih.gov Research indicates that L-histidine can play a crucial role in mitigating the adverse effects of salt stress on crops such as maize (Zea mays). frontiersin.orgresearchgate.net Exogenous application of histidine has been shown to ameliorate the negative impacts of high salinity on plant growth, particularly in the root system. nih.gov

The protective mechanism of L-histidine involves the enhancement of the plant's antioxidant defense system. frontiersin.org Under salt stress, plants suffer from oxidative damage due to the overproduction of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov Treatment with histidine significantly increases the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govresearchgate.net This enzymatic action helps to scavenge ROS, thereby reducing oxidative damage and improving the plant's tolerance to salt. frontiersin.orgnih.gov Furthermore, histidine treatment has been found to improve photosynthetic performance and efficiency in maize under salt stress. aloki.hu Transcriptome analysis has revealed that histidine treatment enriches differentially expressed genes involved in crucial pathways like plant hormone signal transduction, glycolysis, and nitrogen metabolism, which collectively contribute to improved salt tolerance. frontiersin.orgnih.gov

Parameter Measured in Zea mays Roots Under Salt StressEffect of L-Histidine TreatmentReference
Antioxidant Enzyme Activity (SOD, POD, CAT)Significantly increased researchgate.net
Hydrogen Peroxide (H₂O₂) ContentSignificantly reduced frontiersin.orgresearchgate.net
Photosynthetic Performance (Net photosynthetic rate, Stomatal conductance)Significantly improved aloki.hu
Gene ExpressionEnriched genes in phytohormone signaling and nitrogen metabolism pathways frontiersin.orgnih.gov

Role of Histidine Kinases in Plant Development and Environmental Response

Histidine kinases (HKs) are central components of the two-component signaling (TCS) systems, which are evolutionarily conserved pathways that allow organisms, including plants, to sense and respond to environmental stimuli. nih.govnih.govannualreviews.org In plants, these signaling pathways are crucial for regulating a wide array of developmental processes and responses to environmental stresses. nih.govtandfonline.com

The TCS pathway generally consists of a membrane-bound sensor histidine kinase, a histidine phosphotransfer (HpT) protein, and a response regulator (RR). nih.govtandfonline.com The process begins when the HK perceives a signal, such as a change in osmotic pressure or the presence of a plant hormone like cytokinin or ethylene. nih.govoup.com This perception triggers the autophosphorylation of a conserved histidine residue on the HK. nih.gov The phosphoryl group is then transferred to an aspartate residue on a response regulator, often via an intermediate HpT protein. annualreviews.org This final phosphorylation activates the response regulator, which typically functions as a transcription factor to alter the expression of target genes, leading to a physiological response. nih.govannualreviews.org

Plant histidine kinases are involved in numerous critical functions. For example, they act as receptors for the hormones cytokinin and ethylene, which regulate processes from cell division to fruit ripening. nih.govtandfonline.com They also function as osmosensors, enabling plants to perceive and respond to drought and high salinity. tandfonline.comoup.com This demonstrates a clear cross-talk between hormone signaling and stress response pathways, with histidine kinases acting as key nodes in these complex regulatory networks. nih.govtandfonline.com Characterizing the diverse functions of HKs is essential for understanding plant adaptation and for developing strategies to improve crop resilience. nih.govoup.com

Pathophysiological and Clinical Research Perspectives

L-Histidine Hydrochloride in Metabolic Regulation

L-Histidine, an essential amino acid, and its hydrochloride salt have been the subject of research exploring their roles in various metabolic processes. chinaaminoacid.com Studies have delved into its potential influence on metabolic disorders and its impact on the fundamental processes of nitrogen and amino acid utilization.

Studies on Metabolic Disorders and Related Conditions

Research has indicated a potential link between L-histidine and the management of metabolic syndrome, a group of conditions that elevate the risk of heart disease, diabetes, and stroke. verywellhealth.com Studies have particularly focused on individuals with obesity and metabolic syndrome. verywellhealth.com One clinical trial involving women with obesity and metabolic syndrome who received L-histidine supplementation showed noteworthy results, including reduced insulin (B600854) resistance and fat mass, alongside suppressed inflammation and oxidative stress. verywellhealth.com Furthermore, a systematic review of multiple studies found that supplementation with histidine-containing dipeptides in people with obesity was associated with a decrease in waist circumference, fasting glucose, and hemoglobin A1c levels. verywellhealth.com

In animal models, dietary histidine has been identified as a key regulator of weight and body composition. nih.gov Studies in mice have shown that restricting dietary histidine can reduce weight gain and reverse diet-induced obesity and hepatic steatosis by increasing energy expenditure. nih.gov Conversely, some research in rats suggests that histidine supplementation can lead to an increase in food intake. nih.govmdpi.com The anorectic effect of histidine supplementation, potentially beneficial in metabolic syndrome, is thought to be mediated through its conversion to histamine (B1213489) in the hypothalamus. nih.govmdpi.comnih.gov

Table 1: Selected Research Findings on L-Histidine and Metabolic Disorders

Study Focus Model/Population Key Findings Reference
Insulin resistance and inflammation Obese women with metabolic syndrome L-histidine supplementation improved insulin resistance and suppressed inflammation. verywellhealth.comwebmd.com
Obesity and related markers People with obesity Supplementation with histidine-containing dipeptides was associated with reduced waist circumference, fasting glucose, and hemoglobin A1c. verywellhealth.com
Weight and body composition Male mice Dietary histidine restriction reduced weight gain and reversed diet-induced obesity. nih.gov
Food intake Rats Histidine supplementation has been shown to both increase and decrease food intake in different studies, with the anorectic effect potentially linked to histamine conversion. nih.govmdpi.com

Impact on Nitrogen and Amino Acid Utilization

Histidine deficiency has been observed to lead to a decrease in amino acid oxidation and a reduction in protein turnover. nih.gov In ruminants, L-histidine has been identified as a potential limiting factor for milk protein synthesis and growth. nih.gov Studies involving the continuous duodenal infusion of L-histidine in young bulls, however, did not show significant differences in nitrogen retention or amino acid utilization compared to a control group. nih.gov

Role in Inflammatory and Immune-Related Conditions

L-histidine and its hydrochloride form have been investigated for their involvement in inflammatory and immune responses, given that histidine is the precursor to histamine, a key mediator in these processes. nbinno.comdrugbank.comxtend-life.com

Research on Rheumatoid Arthritis and Serum Histidine Levels

A notable and consistently reported finding in clinical research is the observation of significantly lower free serum histidine concentrations in patients with rheumatoid arthritis compared to healthy individuals. drugbank.comnih.govnih.gov This has been confirmed across multiple studies. nih.gov The low serum histidine levels in rheumatoid arthritis patients have been correlated with several measures of disease activity, including the Westergren sedimentation rate, grip strength, and hematocrit. nih.gov

Despite the established link between low histidine levels and rheumatoid arthritis, the therapeutic benefit of L-histidine supplementation for this condition remains a subject of investigation. verywellhealth.comebsco.com An early study administering an oral load of free L-histidine to patients with active rheumatoid arthritis found that while their pretreatment serum histidine levels were significantly lower, the subsequent serum concentrations after ingestion did not differ significantly from control subjects. nih.gov This suggests that the subnormal serum histidine levels in rheumatoid arthritis may not be due to abnormal absorption. nih.gov Histamine, derived from histidine, may play a role through its immunomodulatory activity, potentially activating suppressor T cells which could be beneficial in rheumatoid arthritis. drugbank.com

Table 2: Serum Histidine Levels in Rheumatoid Arthritis

Parameter Rheumatoid Arthritis Patients Control Subjects Significance Reference
Pretreatment Serum Histidine Significantly lower Higher p=10-12 nih.gov
Post-L-histidine Load Serum Histidine No significant difference No significant difference - nih.gov

Investigation of Allergic Responses

Given that L-histidine is the direct precursor to histamine, a central molecule in allergic reactions, its role in modulating these responses is of significant interest. biomedpharmajournal.orgwikipedia.org Histamine is synthesized from histidine via the enzyme L-histidine decarboxylase. biomedpharmajournal.orgwikipedia.org

Research has shown that histidine can suppress IgE-mediated allergic responses. e-jkfn.org In animal models, the administration of histidine significantly suppressed passive cutaneous anaphylaxis (PCA), a classic model for IgE-mediated allergic reactions. e-jkfn.org In vitro studies have further demonstrated that histidine can inhibit the activation of mast cells, which are key immune cells in allergies. e-jkfn.org This inhibition includes a reduction in degranulation and the production of inflammatory mediators such as leukotriene B4 (LTB4) and the cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). e-jkfn.org These findings suggest that histidine supplementation may have a beneficial role in managing IgE-mediated allergies. e-jkfn.org

Studies on Inflammatory Bowel Diseases

The role of L-histidine in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, is an emerging area of research. nih.gov Histamine, derived from L-histidine, is a significant signaling molecule in the gut and its receptors are involved in the inflammatory pathways of IBD. nih.gov

Studies in animal models have shown that orally administered histidine can ameliorate murine colitis and suppress the production of various inflammatory factors by macrophages. nih.gov The anti-inflammatory effects of certain probiotics in a mouse model of colitis have been shown to be dependent on the presence of dietary histidine, which is converted to histamine by bacterial enzymes. researchgate.net This probiotic-driven, histamine-mediated effect was diminished in mice fed a histidine-deficient diet. researchgate.net Furthermore, clinical observations have suggested that a decreased plasma histidine level may predict a risk of relapse in patients with ulcerative colitis. nih.gov L-histidine hydrochloride is also listed as an ingredient in some biologic drug formulations used to treat ulcerative colitis, though its role is as an excipient. clinicaltrials.gov

Neurological Disorders and Cognitive Function

L-Histidine and its derivatives are under investigation for their potential roles in various neurological and cognitive conditions. The amino acid is a precursor to histamine, a neurotransmitter involved in wakefulness, attention, and other cognitive functions. creative-proteomics.comiitk.ac.in Dysregulation of histidine metabolism has been associated with neurological disorders. creative-proteomics.com Research in this area explores the impact of L-histidine on conditions such as Alzheimer's disease and the fatigue associated with multiple sclerosis.

L-Histidine Hydrochloride in Alzheimer's Disease Research

The role of L-histidine hydrochloride in Alzheimer's disease (AD) is an emerging area of research, focusing on the compound's relationship with the histaminergic system in the brain and its potential to influence cognitive processes. scielo.br Histamine, derived from histidine, acts as a neurotransmitter and is thought to play a role in learning and memory. iitk.ac.inscielo.br

Observational studies have noted that lower blood levels of certain amino acids, including those in the branched-chain category, may be associated with an increased risk of AD. nih.gov Conversely, some research indicates that AD is linked to decreased levels of branched-chain amino acids. frontiersin.org One study found that supplementing with a mixture of seven essential amino acids, which included L-histidine hydrochloride, showed potential for improving cognitive and psychological functions in middle-aged and older adults. frontiersin.org Another exploratory clinical trial investigated a mixture of nine essential amino acids, including a small amount of L-histidine hydrochloride, for its effects on the behavioral and psychological symptoms of dementia in AD patients. nih.gov While this mixture did not show significant improvement on the primary endpoints, an analysis of secondary endpoints suggested some potential for improved frontal lobe function. nih.gov

Preclinical research using a transgenic mouse model of Alzheimer's disease found that β-alanyl-L-histidine (carnosine) was able to rescue cognitive deficits that were induced by a high-fat diet. nih.gov A planned clinical trial aims to investigate oral L-histidine supplementation as a therapeutic modality for Alzheimer's disease. clinicaltrials.gov The hypothesis is that increasing histidine levels will, in turn, increase brain levels of anserine (B1665513), carnosine, and histamine, potentially leading to improved cognition through mechanisms like increased blood flow, neurogenesis, and autophagy of beta-amyloid protein. clinicaltrials.gov

Table 1: Research Studies on L-Histidine and Alzheimer's Disease
Study TypeCompound(s) InvestigatedModelKey FindingsCitation
Preclinical Studyβ-alanyl-L-histidine (Carnosine)Transgenic mouse model of ADRescued cognitive deficits caused by a high-fat diet. nih.gov
Clinical TrialL-histidinePatients with cognitive dysfunctionPlanned study to assess if oral supplementation improves cognition. clinicaltrials.gov
Exploratory Clinical TrialAmino acid mixture including L-histidine hydrochloridePatients with Alzheimer's diseaseNo significant improvement on primary endpoints, but potential for improved frontal lobe function as a secondary endpoint. nih.gov
Review of StudiesAmino acid mixture including L-histidine hydrochlorideMiddle-aged and older adultsSupplementation showed potential for improving cognitive and psychological functions. frontiersin.org

Studies on Fatigue Associated with Multiple Sclerosis

Fatigue is a prevalent and debilitating symptom in multiple sclerosis (MS). nih.gov Research has begun to explore the potential link between L-histidine levels and fatigue in this patient population. The rationale stems from histidine's role as the precursor to the neurotransmitter histamine, which is involved in wakefulness and arousal. nih.govnih.gov

A study investigating women with MS found that those experiencing elevated fatigue had significantly lower serum histidine levels compared to those with normal fatigue levels, even after adjusting for depression. nih.govnih.gov The study highlighted that low serum histidine is also observed in other conditions where fatigue is a common symptom. nih.govnih.gov While the study found a correlation between lower histidine and higher fatigue, it did not find a direct relationship between histidine levels and the gene expression of certain proinflammatory cytokines that have also been linked to MS fatigue. nih.govnih.gov

A clinical trial was planned to investigate the histaminergic basis of central fatigue in MS by studying the effects of L-histidine in combination with another compound to increase histamine levels in the serum and cerebrospinal fluid. clinicaltrials.gov However, this phase 2 trial was later withdrawn. drugbank.com Another case study reported on the effects of a 24-week intervention that included home-based exercise and a supplement containing essential amino acids, including L-histidine hydrochloride, in a female with MS. researchgate.net The study reported improvements in body composition, strength, and physical performance. researchgate.net

Table 2: Research on L-Histidine and Multiple Sclerosis-Associated Fatigue
Study TypeKey FocusParticipantsPrimary FindingCitation
Observational StudySerum histidine levels and fatigueWomen with MSSerum histidine was significantly lower in women with elevated fatigue compared to those with normal fatigue. nih.govnih.gov
Clinical Trial (Withdrawn)Histaminergic basis of central fatiguePatients with MSPlanned to study the effects of L-histidine on fatigue. clinicaltrials.govdrugbank.com
Case StudyExercise and essential amino acid supplementationFemale with MSIntervention including L-histidine hydrochloride was associated with improved physical fitness and body composition. researchgate.net

Skin Health and Barrier Function Studies (e.g., Atopic Dermatitis)

L-histidine is integral to the formation and function of the skin's barrier. nih.govresearchgate.net It is a key component of filaggrin, a structural protein in the epidermis that is crucial for maintaining the integrity of the stratum corneum. mdpi.com Deficiencies in filaggrin are a major predisposing factor for atopic dermatitis (AD). nih.govresearchgate.net During the natural process of skin cell differentiation, filaggrin is broken down, releasing free L-histidine and its metabolites, which become part of the skin's natural moisturizing factor (NMF). nih.govdovepress.com The NMF is essential for skin hydration and maintaining an acidic pH, which supports the skin's defensive barrier. mdpi.com

Research suggests that oral L-histidine supplementation may enhance skin barrier function. nih.govresearchgate.net In vitro studies using human keratinocyte models have demonstrated that L-histidine can significantly increase the formation of filaggrin. researchgate.netdovepress.com Furthermore, in organotypic skin models, L-histidine was shown to enhance barrier function, as indicated by reduced penetration of a fluorescent dye. dovepress.com

Clinical pilot studies have explored the effects of oral L-histidine in patients with atopic dermatitis. In a study with adult AD patients, daily oral L-histidine supplementation was associated with a significant reduction in disease severity after four weeks of treatment, an effect not observed with a placebo. researchgate.netchicagoeczema.com Another clinical pilot study conducted with young children with AD also showed a significant reduction in eczema area and severity scores after 12 weeks of daily L-histidine intake, whereas the placebo had no effect. nih.gov These studies suggest that L-histidine supplementation may be a supportive approach for skin conditions associated with filaggrin deficits. nih.govmdpi.com

Table 3: Studies on L-Histidine and Skin Barrier Function
Study TypeModel/ParticipantsKey MetricResultCitation
In VitroHuman Keratinocytes (HaCaT cells)Filaggrin protein formationL-histidine significantly increased filaggrin formation. researchgate.netdovepress.com
In VitroOrganotypic skin-equivalent culturesBarrier function (Lucifer Yellow dye penetration)L-histidine significantly reduced dye penetration, indicating enhanced barrier function. dovepress.com
Clinical Pilot StudyAdults with Atopic Dermatitis (n=24)SCORing Atopic Dermatitis (SCORAD)34% reduction in disease severity after 4 weeks. researchgate.net
Clinical Pilot StudyYoung children with Atopic Dermatitis (n=49)Eczema Area and Severity Index (EASI)49% reduction in scores at 12 weeks. nih.gov

Wound Healing Mechanisms and Tissue Repair

L-histidine plays a multifaceted role in the processes of wound healing and tissue repair. iitk.ac.inlandyschemist.com It is an essential amino acid required for the synthesis of proteins, which are fundamental to rebuilding damaged tissue. iitk.ac.inchinaaminoacid.com Histidine is also a precursor to histamine, a compound that plays a critical part in the initial inflammatory phase of wound healing. caringsunshine.com

The process of tissue repair is complex, involving various bioactive factors. nii.ac.jp Research has pointed to the involvement of histidine-rich glycoproteins (HRG), plasma proteins that are implicated in processes such as angiogenesis, coagulation, and immune cell clearance at sites of tissue injury. nii.ac.jpnih.gov The function of HRG can be regulated by the local microenvironment at a wound site, including changes in pH, which is influenced by the charged state of histidine residues. nih.gov

Studies in aging models have also highlighted the potential of L-histidine in promoting tissue regeneration. In an in vitro study using d-galactose-induced aged keratinocytes, L-histidine, both alone and in combination with L-carnosine, was found to improve cell proliferation and migration. researchgate.net An in vivo study using an aging mouse model showed that supplementation with L-histidine and L-carnosine improved wound healing and collagen deposition. researchgate.net While some animal studies have suggested that histidine supplementation can improve wound closure rates, high-quality clinical trials in humans focusing solely on L-histidine are limited. caringsunshine.com Much of the existing data comes from studies examining mixtures of amino acids, making it difficult to isolate the specific contribution of histidine. caringsunshine.com

Table 4: Research Perspectives on L-Histidine in Wound Healing
Research AreaModelObserved Role/Effect of HistidineCitation
Cellular Proliferation & Migrationd-galactose-induced aged keratinocytes (in vitro)Improved proliferation and migration. researchgate.net
Wound Closure and Collagen Depositiond-galactose-induced aging mice (in vivo)Improved wound healing and collagen deposition. researchgate.net
Inflammatory ResponseGeneral wound healing modelsPrecursor to histamine, which is critical in the inflammation phase of healing. caringsunshine.com
Tissue RemodelingGeneral tissue injury modelsComponent of histidine-rich glycoproteins (HRG) involved in angiogenesis and cell clearance. nii.ac.jpnih.gov

Advanced Synthesis and Production Methodologies for L Histidine Hydrochloride

Microbial Fermentation Strategies

Microbial fermentation stands as a cornerstone for the large-scale production of L-histidine. The primary workhorses in this domain are the bacteria Escherichia coli and Corynebacterium glutamicum, which have been extensively engineered to overproduce this essential amino acid.

Strain Engineering for Enhanced L-Histidine Overproduction

The genetic modification of microbial strains is a key strategy to channel metabolic flux towards L-histidine synthesis. This involves a multi-faceted approach to overcome the cell's natural regulatory mechanisms that limit amino acid production.

Escherichia coli : A popular host for metabolic engineering, E. coli has been successfully modified to achieve high titers of L-histidine. A fundamental step involves alleviating the feedback inhibition of the first enzyme in the histidine biosynthesis pathway, ATP-phosphoribosyltransferase (encoded by the hisG gene). nih.gov Researchers have successfully replaced the native promoter region of the L-histidine operon with an artificial open reading frame to enhance expression. nih.gov The introduction of a feedback-resistant mutant of hisG is a common and effective strategy. For instance, expressing hisG from Corynebacterium glutamicum in E. coli has been shown to increase L-histidine production. nih.gov Further enhancements have been achieved by strengthening the supply of the precursor phosphoribosyl pyrophosphate (PRPP) and rerouting the purine (B94841) nucleotide biosynthetic pathway. buu.ac.thnih.gov By combining these strategies, including the introduction of an NADH-dependent glutamate (B1630785) dehydrogenase and a lysine (B10760008) exporter, researchers have reported L-histidine titers as high as 66.5 g/L in fed-batch fermentation. buu.ac.thnih.gov

Corynebacterium glutamicum : This Gram-positive bacterium is another industrially important microorganism for amino acid production. Similar to E. coli, a primary target for engineering in C. glutamicum is the hisG gene to remove feedback inhibition by L-histidine. patsnap.comresearchgate.net Molecular docking and high-throughput screening have been employed to identify potent hisG mutants, such as HisGT235P-Y56M, which led to an initial accumulation of L-histidine. researchgate.netbohrium.com Overexpression of this mutant enzyme along with PRPP synthetase, and knocking out competing pathways (e.g., the pgi gene), has further boosted production. patsnap.comresearchgate.net Additionally, optimizing the cellular energy status by reducing reactive oxygen species and enhancing the supply of ATP has proven to be an effective strategy, with final titers reaching over 5 g/L in a bioreactor. patsnap.comresearchgate.net

Table 1: Genetic Modifications in E. coli for Enhanced L-Histidine Production
Genetic ModificationTarget Gene/PathwayEffect on L-Histidine ProductionReference
Removal of transcriptional attenuation and feedback inhibitionhis operon, hisGInitial accumulation of 0.8 g/L buu.ac.thnih.gov
Chromosome-based optimization of biosynthesis gene expressionhis operon genes4.75-fold increase in titer buu.ac.thnih.gov
Strengthening PRPP supply and rerouting purine biosynthesisPRPP synthesis, purine pathwayIncreased production to 8.2 g/L buu.ac.thnih.gov
Introduction of NADH-dependent glutamate dehydrogenase and lysine exportergdh (from B. subtilis), lysE (from C. glutamicum)Final strain produced 11.8 g/L, reaching 66.5 g/L in fed-batch buu.ac.thnih.gov
Table 2: Genetic Modifications in C. glutamicum for Enhanced L-Histidine Production
Genetic ModificationTarget Gene/PathwayEffect on L-Histidine ProductionReference
Alleviation of feedback inhibitionhisG (mutant HisGT235P-Y56M)Accumulation of 0.83 g/L researchgate.netbohrium.com
Overexpression of rate-limiting enzymes and knockout of competing pathwayhisG mutant, PRPP synthetase, pgiIncreased production to 1.21 g/L patsnap.comresearchgate.net
Optimization of energy status (reducing ROS, enhancing ATP)Cellular metabolismReached 3.10 g/L in shake flask and 5.07 g/L in bioreactor patsnap.comresearchgate.net

Optimization of Biosynthesis Pathways

The L-histidine biosynthesis pathway is a complex, ten-step unbranched pathway starting from phosphoribosyl pyrophosphate (PRPP) and ATP. acs.org Its regulation is tightly controlled at both the genetic and enzymatic levels. google.com Beyond targeting the initial enzyme, optimization strategies focus on ensuring a balanced expression of all pathway enzymes and an adequate supply of precursors.

A crucial aspect of pathway optimization is understanding the interplay between L-histidine biosynthesis and other central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (which supplies the precursor ribose-5-phosphate (B1218738) for PRPP synthesis) and purine biosynthesis (which also consumes PRPP). sphinxsai.comfishersci.com Systems metabolic engineering approaches, combining metabolic profiling (like LC/MS-QToF) and flux balance analysis, have been instrumental in identifying metabolic bottlenecks. patsnap.comgoogle.com For example, such analyses have revealed that a low ATP regeneration capacity can limit L-histidine overproduction in C. glutamicum. google.com Addressing these limitations, for instance by engineering the glycine (B1666218) cleavage system to improve the C1 supply, has been shown to enhance production. google.com

Chemical Synthesis Approaches

While microbial fermentation is dominant for bulk production, chemical synthesis offers a versatile platform for producing L-histidine derivatives and isotopically labeled versions for research purposes.

Stereoselective Synthesis of L-Histidine Derivatives

Achieving the correct stereochemistry (the L-configuration) is paramount in the synthesis of amino acids. Various asymmetric synthesis strategies have been developed to produce enantiomerically pure L-histidine and its derivatives.

One approach involves the use of chiral catalysts. For example, chromium(II) amino acid complexes, with L-histidine itself acting as a chiral ligand, have been shown to be effective in the enantioselective reduction of prochiral ketones. google.com Another strategy employs chiral auxiliaries. The Schölkopf chiral reagent has been utilized in the asymmetric synthesis of 4-fluoro-L-histidine, achieving high diastereomeric excess. researchgate.net More recently, photoredox-mediated C–O bond activation using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor has emerged as an efficient method for the asymmetric synthesis of a range of unnatural α-amino acids.

Synthetic Access to Site-Directed Stable Isotope Enriched L-Histidine

The synthesis of L-histidine with stable isotopes (e.g., 13C, 15N, 2H) at specific positions is crucial for detailed mechanistic studies of enzymes and proteins using techniques like NMR spectroscopy and mass spectrometry.

Several synthetic routes have been developed to achieve site-directed labeling. One method involves constructing the imidazole (B134444) ring from simple, commercially available, highly enriched precursors. buu.ac.th For instance, 2'-13C-L-histidine has been synthesized with high isotopic incorporation starting from 13C-labeled thiocyanate. nih.govresearchgate.net This synthetic scheme provides access to any isotopomer of L-histidine. nih.govresearchgate.net Another strategy involves the selective deuteration or tritiation of L-histidine and its derivatives at specific positions in the imidazole ring through isotope exchange methods. patsnap.com Multi-labeled histidines have also been synthesized, for example, by combining deuteration with the incorporation of 15N. sphinxsai.com

Crystallization Control in Industrial Production

The final step in the production of L-histidine hydrochloride is crystallization, which is critical for achieving high purity, desired crystal form (polymorphism), and optimal physical properties such as flowability and stability.

The crystallization of L-histidine is known to exhibit polymorphism, meaning it can exist in different crystal structures (e.g., forms A and B). bohrium.com The stable form A and the metastable form B can precipitate simultaneously, and the ratio of these polymorphs can be influenced by factors such as temperature, supersaturation, and solvent composition. bohrium.com For industrial production, controlling polymorphism is essential as different polymorphs can have different physical properties.

Antisolvent crystallization is a common technique used in the industrial setting. In this method, an antisolvent (a solvent in which L-histidine hydrochloride is poorly soluble) is added to a solution of the compound to induce crystallization. The choice of antisolvent (e.g., acetone, acetonitrile) and the rate of its addition can significantly impact the resulting crystal form and size. patsnap.comacs.org For instance, finely dosing the amount of ethanol (B145695) as an antisolvent can shift the precipitate from the thermodynamically stable form A to the metastable form B.

Control of the cooling rate during crystallization is another critical parameter. A slower cooling rate can lead to larger crystals, which can be beneficial for preventing caking, an undesirable agglomeration of crystals during storage and transport. nih.gov It has been observed that caking of L-histidine monohydrochloride monohydrate is more severe for smaller crystals. nih.gov Therefore, by controlling the crystallization process to produce larger particles, the tendency for caking can be significantly reduced. nih.gov The pH of the solution and the presence of additives can also influence the crystallization process and the stability of the final product. nih.gov For example, sucrose (B13894) can inhibit the crystallization of L-histidine during freeze-drying. nih.gov

Table 3: Compound Names Mentioned in the Article
Compound Name
L-Histidine hydrochloride
L-Histidine
ATP (Adenosine triphosphate)
PRPP (Phosphoribosyl pyrophosphate)
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)
Glutamate
Lysine
Ribose-5-phosphate
4-fluoro-L-histidine
Thiocyanate
Acetone
Acetonitrile
Ethanol
Sucrose

Understanding and Preventing Crystal Caking

Crystal caking is an undesirable agglomeration of individual crystals into a solid mass, which can occur during storage and transport. researchgate.netscispace.com This phenomenon is primarily driven by the presence of moisture, which facilitates the formation of liquid bridges at the contact points between crystalline particles. Subsequent evaporation of this moisture leads to the recrystallization of the dissolved solid, forming solid bridges that bind the crystals together. tees.ac.uk

The propensity for caking is influenced by several factors, including storage temperature, relative humidity, and the physical characteristics of the crystals themselves, such as size and shape. mdpi.comresearchgate.net Smaller particles, with their higher surface area-to-volume ratio, are generally more susceptible to caking due to increased contact points and a greater tendency to adsorb moisture. mdpi.com

A key strategy to prevent caking is to control the crystal size during the manufacturing process. nih.gov By decreasing the cooling rate during crystallization, larger crystals can be produced. nih.gov These larger crystals have a reduced tendency to form lumps. For instance, while L-Histidine hydrochloride crystals smaller than 125 μm exhibit a very high lump production ratio, crystals in the 500-1000 μm range show no lump formation under the same stressful conditions. nih.gov

Table 1: Effect of Crystal Size on Caking of L-Histidine Hydrochloride

Crystal Size Range (μm)Lump Production Ratio (%)Breakable Ratio (%)
< 12599.824.9
500-100000
Data reflects conditions at 70°C and 80% RH. nih.gov

Preventative measures can also involve controlling the environmental conditions during storage and handling. researchgate.net Maintaining a low relative humidity in the packaging and storage environment is crucial for preventing moisture sorption and subsequent caking. google.comgoogleapis.com

Influence of Trace Moisture Sorption

Trace moisture sorption is the primary instigator of caking in L-Histidine hydrochloride crystals. nih.gov The process occurs without the need for significant moisture desorption or evaporative crystallization. nih.gov Even minute amounts of adsorbed water can initiate the formation of liquid bridges between crystals.

The caking of L-Histidine monohydrochloride monohydrate has been observed to be severe under conditions of high temperature and humidity. nih.gov Experimental data has demonstrated a direct correlation between these environmental factors, moisture sorption, and the degree of caking. nih.gov

A study on L-Histidine monohydrochloride monohydrate crystals revealed the critical role of trace moisture sorption in inducing caking. nih.gov The investigation measured moisture sorption and the extent of caking under various temperature and relative humidity conditions. nih.gov It was discovered that at 70°C and 80% RH, caking occurs even with a moisture content below 0.1%. nih.gov This highlights the compound's sensitivity to even minimal amounts of water vapor.

During this moisture-induced caking process, a notable change in particle size distribution occurs. Fine crystals are effectively eliminated as they become incorporated into larger agglomerates, and intermediate-sized crystals grow, increasing the mean particle size from approximately 435.7 μm to 475.1 μm. nih.gov Interestingly, this caking process does not appear to cause any significant polymorphic changes in the crystal structure. nih.gov

The influence of crystal size on moisture-induced caking is significant. nih.gov Smaller crystals are more prone to caking due to their larger surface area, which facilitates greater moisture sorption. mdpi.com

Table 2: Research Findings on L-Histidine Hydrochloride Caking

ParameterObservation
Caking ConditionsOccurs at 70°C and 80% RH with < 0.1% moisture content. nih.gov
Caking MechanismInduced by trace moisture sorption without desorption. nih.gov
Particle Size ChangeFine crystals are removed, and the mean particle size increases. nih.gov
Polymorphic ChangesNo remarkable changes observed during caking. nih.gov
Prevention StrategyIncrease crystal size by decreasing the cooling rate during crystallization. nih.gov

Molecular Interactions and Derivatives of L Histidine Hydrochloride

Interactions with Other Amino Acids and Peptides

L-histidine's ability to form complexes and participate in reactions with other amino acids and peptides is fundamental to many biological processes.

L-histidine is a precursor for the biosynthesis of important dipeptides like carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). researchgate.nethimedialabs.comwikipedia.org These dipeptides are found in high concentrations in skeletal muscle and brain tissue. researchgate.net The formation of these dipeptides involves the enzyme carnosine synthase, which catalyzes the bonding of β-alanine and L-histidine. nih.govresearchgate.net Anserine is subsequently formed by the methylation of carnosine. nih.gov

These histidine-containing dipeptides have several biological roles, including pH buffering, metal ion chelation, and antioxidant activities. researchgate.netresearchgate.net Their ability to scavenge reactive oxygen species and prevent lipid peroxidation contributes to the protection of cellular membranes. nih.gov

Table 1: Histidine-Containing Dipeptides

Dipeptide Composition Key Functions
Carnosine β-alanyl-L-histidine pH buffering, antioxidant, metal chelation researchgate.netresearchgate.net

L-histidine plays a significant role in the transport and metabolism of copper in the body. It can form complexes with copper(II) ions, and the kinetics of this exchange with proteins like human serum albumin (HSA) have been a subject of study. researchgate.netcdnsciencepub.comnih.gov L-histidine can facilitate the removal of copper from albumin. srce.hr The exchange of copper(II) between L-histidine and albumin is a key process in making copper available to cells. researchgate.net

Studies have investigated the kinetics of Cu(II)-exchange reactions from L-histidine to human serum albumin and its peptide mimics. researchgate.netcdnsciencepub.com These studies, often conducted at physiological pH, reveal the dynamics of how L-histidine modulates the pool of exchangeable copper in the blood. researchgate.netcdnsciencepub.comresearchgate.net The ternary complex formed between human serum albumin, copper(II), and L-histidine is crucial in this process. nih.gov Research has shown that the copper(II)-histidine complex formed during dialysis of human plasma carries a single positive charge. srce.hr

Table 2: Kinetic Parameters of Copper(II) Exchange

System Condition Observation Reference
L-histidine and Human Serum Albumin pH 7.53 Study of Cu(II)-exchange reactions researchgate.netcdnsciencepub.com

Interactions with Pharmacological Agents

The physicochemical properties of L-histidine hydrochloride make it a valuable component in pharmaceutical formulations, where it can interact with active drug substances.

The interactions between L-histidine and various drugs in aqueous solutions have been investigated to understand their behavior at a molecular level. acs.orgjuniperpublishers.com Studies involving volumetric, and viscometric measurements help to elucidate the intermolecular interactions occurring in ternary systems of drug, L-histidine, and water. acs.org For instance, investigations have been carried out on the interactions of L-histidine with metformin (B114582) hydrochloride and betaine (B1666868) hydrochloride in aqueous solutions. acs.orgjuniperpublishers.comscispace.comconsensus.app These studies provide insights into solute-solute and solute-solvent interactions, which are crucial for understanding drug behavior in biological systems. researchgate.net

L-histidine and its hydrochloride salt are widely used as excipients in pharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies. pfanstiehl.comnih.govpfanstiehl.com Its buffering capacity helps maintain a stable pH, which is critical for the stability and solubility of protein therapeutics. pfanstiehl.compfanstiehl.com L-histidine has been shown to enhance the stability of antibodies in both liquid and lyophilized (freeze-dried) forms by reducing aggregation and the formation of high-molecular-weight species. nih.gov

Furthermore, L-histidine possesses metal-chelating properties, which can prevent metal-catalyzed degradation of drugs. pfanstiehl.compfanstiehl.com It can also reduce the viscosity of high-concentration antibody solutions, which is beneficial for manufacturing and administration. nih.govresearchgate.net However, it is important to note that high concentrations of histidine in liquid formulations stored at elevated temperatures in stainless steel containers can lead to solution coloration and aggregation. nih.gov

Table 3: Applications of L-Histidine in Pharmaceutical Formulations

Application Mechanism Benefit
Buffering Agent Maintains stable pH Enhances protein stability and solubility pfanstiehl.compfanstiehl.com
Stabilizer Reduces aggregation Improves shelf-life of liquid and lyophilized drugs nih.gov
Metal Ion Chelator Prevents metal-catalyzed oxidation Protects against drug degradation pfanstiehl.compfanstiehl.com

N-Methyl-L-Histidine Hydrochloride and its Biological Significance

N-Methyl-L-histidine hydrochloride is a methylated derivative of L-histidine that holds significant interest in biological and medical research. ontosight.aichemimpex.com There are different isomers, such as 1-methylhistidine and 3-methylhistidine, which are formed through post-translational modification of proteins. ontosight.ai

N-Methyl-L-histidine, particularly 3-methylhistidine, is considered a biomarker for muscle protein catabolism. ontosight.ai It is released during the breakdown of muscle proteins, such as actin and myosin, and is excreted in the urine without being reutilized for protein synthesis. ontosight.ai Therefore, its levels in urine can indicate the rate of muscle breakdown and are used to assess conditions associated with muscle wasting, such as muscular dystrophy, sepsis, and severe burns. ontosight.aismolecule.com

Research also explores the potential pharmacological effects of N-methylated histidine derivatives, including their use in biochemical studies to understand the role of methylated amino acids in protein function and metabolism. ontosight.aichemimpex.com

Table 4: Compound Names Mentioned

Compound Name
L-Histidine hydrochloride
L-Histidine
Carnosine
Anserine
Copper(II)
Human Serum Albumin
N-Methyl-L-Histidine hydrochloride
β-alanine
Diglycyl-L-histidine
Metformin hydrochloride
Betaine hydrochloride
1-methylhistidine
3-methylhistidine
Actin

Role in Histamine (B1213489) Metabolism

L-Histidine hydrochloride serves as a salt form of the essential amino acid L-histidine. pfanstiehl.com In the body, L-histidine is the direct precursor to histamine, a significant biogenic amine involved in a wide array of physiological processes. nih.govwikipedia.org The conversion of L-histidine to histamine is a one-step process catalyzed by the enzyme L-histidine decarboxylase (HDC). wikipedia.orgwikipedia.org This enzymatic reaction is the sole pathway for histamine synthesis in mammals, making HDC the primary source of histamine in the body. wikipedia.org

The enzyme L-histidine decarboxylase (HDC) facilitates the decarboxylation of L-histidine to produce histamine. nih.govcabidigitallibrary.org HDC is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. The expression of the HDC gene is regulated by various factors and is observed in different tissues. nih.gov For instance, in the stomach, gastrin can upregulate HDC mRNA levels in enterochromaffin-like (ECL) cells. nih.gov

Once synthesized, histamine exerts its effects by binding to four distinct types of G protein-coupled receptors: H1, H2, H3, and H4. wikipedia.orgconicet.gov.ar These receptors are distributed throughout the body and mediate different physiological responses. wikipedia.orgnih.gov

H1 Receptors: Activation of H1 receptors is associated with allergic responses, causing effects like vasodilation, increased capillary permeability, and bronchoconstriction. wikipedia.orgwikipedia.org In the central nervous system, H1 receptors play a role in regulating wakefulness. wikipedia.orguomustansiriyah.edu.iq

H2 Receptors: H2 receptors are prominently found on parietal cells in the stomach. wikipedia.orgwikipedia.org Their activation stimulates the secretion of gastric acid. wikipedia.orgwikipedia.orgwikipedia.org They are also present in other tissues like smooth muscle and the heart. nih.gov

H3 Receptors: These receptors primarily function as presynaptic autoreceptors in the nervous system, inhibiting the synthesis and release of histamine, thus providing a negative feedback mechanism. wikipedia.orgnih.gov

H4 Receptors: H4 receptors are mainly expressed on immune cells and are involved in modulating immune responses, such as the chemotaxis of mast cells. nih.gov

The metabolism of histamine involves two primary pathways for its degradation. It can be methylated by histamine-N-methyltransferase or oxidized by diamine oxidase. wikipedia.orgnih.gov

Potential Pharmacological Activities

The pharmacological activities related to L-histidine hydrochloride are intrinsically linked to its role as a precursor to histamine and the subsequent actions of histamine on its receptors. Additionally, L-histidine itself exhibits certain pharmacological properties.

Modulation of Histamine Receptors:

H1 Receptor Antagonists: These drugs, commonly known as antihistamines, block the action of histamine at H1 receptors. wikipedia.org They are categorized into first-generation agents, which can cross the blood-brain barrier and cause sedation, and second-generation agents, which are more selective for peripheral H1 receptors and have fewer sedative effects. wikipedia.orguomustansiriyah.edu.iq First-generation H1 antagonists are used for conditions like allergic rhinitis, urticaria, and motion sickness. wikipedia.orguomustansiriyah.edu.iqnih.gov Second-generation H1 antagonists are preferred for allergic conditions due to their better tolerability. wikipedia.orgnih.gov

H2 Receptor Antagonists: This class of drugs competitively blocks histamine at H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. wikipedia.orgnih.gov They are used in the management of conditions like peptic ulcers and gastroesophageal reflux disease. wikipedia.orgnih.gov Examples include cimetidine, ranitidine (B14927), and famotidine. nih.gov Famotidine is noted to be more potent than ranitidine and cimetidine. nih.gov

Antioxidant and Anti-inflammatory Properties:

L-histidine has demonstrated antioxidant and anti-inflammatory activities. Its antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions involved in free radical generation (like copper and iron), and inhibit lipid peroxidation. nih.govchinaaminoacid.commdpi.comdrugbank.com Studies have shown that L-histidine can reduce oxidative stress and protect cells from damage. chinaaminoacid.commdpi.com

The anti-inflammatory properties of L-histidine have been observed in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. clinmedjournals.org Research suggests that L-histidine can suppress inflammation in models of colitis and may protect mucosal tissues from damage. clinmedjournals.orgnih.gov This anti-inflammatory action is specific to the L-isomer of histidine. clinmedjournals.orgnih.gov

Other Potential Activities:

Immune Modulation: Histamine, and by extension its precursor L-histidine, can modulate immune responses. drugbank.com For example, histamine can activate suppressor T-cells via H2 receptors, which could be relevant in autoimmune conditions. drugbank.com

Cardiovascular Effects: H2 receptor antagonists have been studied for their potential benefits in heart failure. dovepress.com They may promote sodium and water excretion, induce vasodilation, and reduce inflammatory cytokines. dovepress.com

Neurological Effects: In the brain, histamine acts as a neurotransmitter involved in regulating wakefulness, appetite, and other functions. cabidigitallibrary.org

Research FindingCompound/Molecule InvolvedPotential Effect
Precursor to HistamineL-HistidineServes as the building block for histamine synthesis. nih.govwikipedia.org
H1 Receptor BlockadeH1 Receptor AntagonistsAlleviation of allergic symptoms. wikipedia.org
H2 Receptor BlockadeH2 Receptor AntagonistsReduction of gastric acid secretion. wikipedia.orgnih.gov
Antioxidant ActivityL-HistidineScavenges free radicals and chelates metal ions. nih.govchinaaminoacid.com
Anti-inflammatory ActivityL-HistidineInhibits pro-inflammatory cytokines. clinmedjournals.org

Future Directions and Emerging Research Avenues

Novel Therapeutic Targets and Applications for L-Histidine Hydrochloride

Emerging research is uncovering new therapeutic roles for L-histidine beyond its fundamental function as an amino acid. These investigations target specific molecular pathways implicated in a range of diseases.

One significant area of research is the inhibition of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule involved in processes like tumor metastasis and angiogenesis. nih.gov Studies have demonstrated that L-histidine can act as a non-competitive inhibitor of ATX's enzymatic activity. nih.gov This inhibitory effect, which is reversible with zinc cations, points to a complex interaction near the enzyme's active site, requiring the alpha-amino group, alpha-carboxyl group, and the imidazole (B134444) side chain of histidine. nih.gov The regulation of LPA formation by L-histidine presents a potential therapeutic avenue for pathological conditions driven by ATX. nih.gov

The central nervous system is another key area of focus. The brain's histaminergic system is a diffuse modulatory neurotransmitter system that regulates neuronal activity. frontiersin.org Research indicates that histamine (B1213489) H3 receptor antagonists can decrease alcohol consumption in animal models, and mice lacking the H3 receptor show reduced alcohol intake. frontiersin.org Since L-histidine is the metabolic precursor to histamine, modulating its levels can influence the histaminergic system. For instance, increasing histamine levels with L-histidine has been shown to attenuate morphine-induced conditioned place preference in mice. frontiersin.org Furthermore, the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), has been implicated in several neuropsychiatric disorders, including schizophrenia and mood disorders, suggesting another potential therapeutic target related to histidine pathways. biorxiv.org

L-histidine has also demonstrated anti-inflammatory potential. Recent studies have shown that it can counteract inflammation induced by non-esterified fatty acids (NEFAs) in bovine mammary epithelial cells. nih.gov The mechanism appears to involve the suppression of Grb2-associated binder 2 (Gab2) expression, a key player in inflammatory signaling pathways. nih.gov This finding suggests a therapeutic potential for L-histidine in managing metabolic disturbances associated with high NEFA levels. nih.gov

Exploration of L-Histidine Hydrochloride in Nanotechnology and Drug Delivery Systems

The pH-responsive nature of the imidazole group of histidine makes it an ideal component for creating "smart" drug delivery systems, particularly in cancer therapy. Researchers are actively developing nanoparticles and other nanocarriers incorporating poly(L-histidine) (PHS), a polymer derived from L-histidine. nih.gov

These systems are designed to be stable at physiological pH (around 7.4) but to change their properties in the acidic microenvironment of solid tumors or within cellular compartments like endosomes and lysosomes (pH 5.0-6.5). nih.govrsc.org This pH-sensitivity allows for the targeted release of anticancer drugs directly at the tumor site, potentially increasing efficacy while minimizing side effects. nih.govnarraj.org

Several innovative nanocarrier systems are under investigation:

Polymeric Micelles and Nanoparticles: Diblock copolymers such as Dextran-b-poly(L-histidine) (DexPHS) can self-assemble into micelles that encapsulate hydrophobic drugs. nih.gov Similarly, nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) have been formulated with poly-L-histidine to improve the delivery of drugs like paclitaxel (B517696) and nucleic acid-based therapies. researchgate.net These formulations have been shown to undergo clathrin-mediated endocytosis and exhibit significant transfection efficiency. researchgate.net

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are inorganic nanoparticles with a high surface area and porous structure, making them excellent drug reservoirs. rsc.org By functionalizing the surface of MSNs with poly(L-histidine), researchers have created pH-sensitive "nanogates." rsc.orgnarraj.org These gates remain closed at neutral pH, trapping the drug cargo (e.g., Doxorubicin (B1662922) or Celecoxib) inside the pores. rsc.orgnarraj.org Upon reaching an acidic environment, the histidine residues become protonated, causing the polymer chains to repel each other and open the gates, releasing the drug. rsc.org

Hybrid Systems: Combining poly(L-histidine) with other polymers like poly-L-lysine (PLL) can enhance cellular uptake due to the positive charge of PLL, while the histidine residues provide the pH-responsive release mechanism and can help mitigate the cytotoxicity associated with highly charged polymers. narraj.org

These nanotechnology-based drug delivery systems leverage the unique properties of L-histidine to create more effective and targeted therapies. nih.gov

Integration of Omics Technologies in L-Histidine Metabolism Research

The fields of metabolomics, proteomics, and transcriptomics—collectively known as "omics" technologies—are providing unprecedented insight into the complex roles of L-histidine metabolism in health and disease. biorxiv.orgnih.gov These approaches allow for the comprehensive analysis of molecules and their interactions within biological systems, revealing novel biomarkers and therapeutic targets. nih.gov

Metabolomic studies, which analyze the profile of small-molecule metabolites, have identified significant alterations in histidine metabolism in various conditions.

In Gestational Diabetes Mellitus (GDM) , metabolomic analyses of patient serum revealed that histidine metabolism was one of the most significantly dysregulated pathways. nih.gov

Studies on Inflammatory Bowel Disease (IBD) suggest that changes in the gut microbiota can affect histidine metabolism, and given histidine's anti-inflammatory properties, supplementation could be a potential therapeutic strategy. creative-proteomics.com

In Non-alcoholic fatty liver disease (NAFLD) , low histidine levels may promote lipid synthesis and inflammation, and supplementation has been shown to improve liver pathology in animal models. creative-proteomics.com

Transcriptomics, which studies gene expression, has also provided key insights. RNA sequencing of bovine mammary epithelial cells treated with L-histidine revealed that it differentially expressed over 2,000 genes, with notable enrichment in pathways related to cell proliferation and immunity, such as the TNF signaling pathway. nih.gov The integration of transcriptomic and metabolomic data is particularly powerful. For example, in turtles under cold stress, multi-omics analysis showed that pyrimidine (B1678525) metabolism, amino acid metabolism (including histidine), and pyruvate (B1213749) metabolism were the most significantly regulated pathways. mdpi.com

These omics-based approaches are crucial for moving towards more precise and personalized medicine, enabling the identification of individuals who might benefit from L-histidine-related interventions and for monitoring therapeutic responses. nih.gov

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool for accelerating research into the properties and potential applications of L-histidine hydrochloride. These in silico methods allow scientists to predict molecular behavior and interactions, guiding and refining laboratory experiments.

One area where computational modeling has been applied is in understanding the fundamental physical chemistry of L-histidine. Techniques like Density-Functional Theory (DFT) calculations are used to provide a precise description of the normal vibrational modes of L-histidine crystals and to interpret experimental data from techniques like Raman spectroscopy. arxiv.org Such studies can help elucidate complex phenomena like conformational phase transitions at different temperatures. arxiv.org

Molecular dynamics and Monte Carlo simulations are used to predict how L-histidine and its derivatives interact with other molecules and surfaces. For example, simulations have been used to study the adsorption of L-amino acids onto metal surfaces, which is relevant for applications such as developing green corrosion inhibitors. mdpi.com These models can calculate adsorption energies and predict the most stable configurations of the molecules on the surface. mdpi.com

In the context of drug development and nanotechnology, computational models can predict how poly(L-histidine)-based nanocarriers will behave in different biological environments. These models can simulate the self-assembly of copolymers into micelles, the encapsulation of drug molecules, and the pH-triggered conformational changes that lead to drug release. This predictive capability can significantly streamline the design and optimization of new drug delivery systems, reducing the time and cost associated with experimental work. While much of the current computational work focuses on general amino acids or L-histidine's physical properties, the increasing sophistication of these models promises to provide deeper insights into the therapeutic mechanisms of L-Histidine hydrochloride itself. jst.go.jp

Q & A

Q. What experimental methods are recommended for characterizing the physicochemical properties of L-histidine hydrochloride in aqueous solutions?

To characterize L-histidine hydrochloride in aqueous solutions, researchers should employ a combination of volumetric, acoustic, and viscometric measurements . Key methodologies include:

  • Density measurements using oscillating U-tube densitometers to calculate apparent molar volumes and assess solute-solvent interactions .
  • Ultrasonic speed measurements to determine compressibility parameters, which reflect molecular packing and hydration effects .
  • Viscosity analysis via microviscometers (e.g., Anton Paar Lovis 2000M) to study activation energy parameters (Δμ) and infer solute-solvent interactions in multi-component systems (e.g., with betaine hydrochloride) .
  • Thermodynamic activation parameters (ΔH°, ΔS°) derived from transition-state theory to evaluate viscous flow behavior across temperatures (293.15–318.15 K) .

Q. How can researchers resolve discrepancies in reported molecular weights and hydration states of L-histidine hydrochloride?

Discrepancies often arise from differing hydration states (e.g., monohydrate vs. anhydrous forms) or salt stoichiometry. To address this:

  • Use NIST-validated structural data (e.g., molecular formula C₆H₁₂ClN₃O₃ for monohydrate, MW 209.63 g/mol ).
  • Confirm hydration states via thermogravimetric analysis (TGA) or Karl Fischer titration .
  • Cross-reference CAS registry numbers (e.g., 5934-29-2 for monohydrate vs. 1007-42-7 for alternative forms) to avoid misidentification .

Advanced Research Questions

Q. How do intermolecular interactions between L-histidine hydrochloride and drug molecules (e.g., betaine hydrochloride) influence solution behavior?

Studies using multi-component systems reveal:

  • Cationic interactions : L-histidine hydrochloride’s imidazole group engages in electrostatic and hydrogen-bonding interactions with betaine hydrochloride, altering viscosity and activation energy parameters. For example, Δμ values (viscous flow) are positive and larger in aqueous betaine solvents, indicating stronger solute-solvent interactions in the ground state .
  • Concentration-dependent effects : At 1–2% betaine hydrochloride, ultrasonic speed and density data (Tables 2–4, ) show nonlinear trends due to competing chaotropic (structure-breaking) and kosmotropic (structure-making) effects.
  • Validation via NMR : Chemical shifts in 13C^{13}\text{C} NMR spectra confirm ionic interactions between L-histidine’s ammonium group and betaine’s carboxylate moiety .

Q. What advanced spectroscopic techniques are suitable for analyzing L-histidine hydrochloride in complex matrices (e.g., dietary supplements)?

  • Terahertz frequency-domain spectroscopy (THz-FDS) : Enables rapid, non-destructive quantification of L-histidine hydrochloride in multi-component supplements by targeting unique absorption peaks in the 0.1–3 THz range .
  • Isotopic labeling : Deuterated analogs (e.g., L-Histidine-d5 hydrochloride hydrate) facilitate tracking in metabolic studies via LC-MS or 2H^{2}\text{H} NMR .
  • Solid-state NMR : Resolves polymorphism and hydration-state variations in crystalline forms .

Q. How can researchers interpret contradictory thermodynamic data for L-histidine hydrochloride in drug-amino acid systems?

Contradictions in parameters like ΔH° (enthalpy) and ΔS° (entropy) often stem from:

  • Temperature-dependent solvent reorganization : For example, in aqueous metformin hydrochloride systems, ΔS° values for L-histidine become negative above 308.15 K, suggesting entropy-driven hydrophobic interactions dominate at higher temperatures .
  • Ion-specific effects : Compare data across solvents (e.g., water vs. betaine hydrochloride) using Jones-Dole viscosity coefficients (B-coefficients) to distinguish ion hydration contributions .
  • Error mitigation : Replicate measurements using calibrated instruments (e.g., Peltier thermostats with ±0.02 K accuracy ) and validate with computational models (e.g., COSMO-RS).

Methodological Considerations

Q. What protocols ensure safe handling and reproducibility in L-histidine hydrochloride experiments?

  • Storage : Maintain anhydrous conditions at 2–8°C to prevent hydration-state changes .
  • Solution preparation : Use degassed, ultrapure water (resistivity >18 MΩ·cm) to minimize ionic interference in viscometric/volumetric studies .
  • Safety protocols : Follow institutional SOPs for amino acid handling, including fume hood use for HCl-containing derivatives .

Q. How should researchers design experiments to study L-histidine hydrochloride’s role in drug delivery systems?

  • Polymer-drug conjugates : Synthesize pH-responsive carriers (e.g., poly(L-histidine)-based vesicles) and characterize drug release kinetics via dynamic light scattering (DLS) and HPLC .
  • Stability testing : Assess hydrolytic degradation under physiological pH (4.5–7.4) using accelerated stability protocols .

Data Contradictions and Validation

  • CAS registry conflicts : Verify molecular identity using orthogonal techniques (e.g., FT-IR for functional groups, XRPD for crystallinity) .
  • Thermodynamic inconsistencies : Reconcile data using transition-state theory and cosphere overlap models to account for solvent-solute interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.